Stibamine Glucoside
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;[[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H16NO5.Na.H2O.6O.3Sb/c3*14-6-8-9(15)10(16)11(17)12(18-8)13-7-4-2-1-3-5-7;;;;;;;;;;;/h3*2-5,8-17H,6H2;;1H2;;;;;;;;;/q;;;+1;;;;;;;-1;;;+1/p-1/t3*8-,9-,10+,11-,12-;;;;;;;;;;;/m111.........../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZKOPZYANZEBA-PLJZAMQKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)NC6C(C(C(C(O6)CO)O)O)O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N3NaO22Sb3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047845 | |
| Record name | Stibamine glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1264.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344-34-9 | |
| Record name | Stibamine glucoside [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stibamine glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STIBAMINE GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW6I2Y86R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Stibamine Glucoside: Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Stibamine Glucoside, an early organo-antimonial drug that played a significant role in the treatment of visceral leishmaniasis (kala-azar). The document delves into the historical context of its discovery, pioneered by the foundational work of Dr. Upendranath Brahmachari and the clinical investigations of Dr. L.E. Napier. It outlines the chemical properties of the compound, presents available quantitative data on its efficacy and toxicity from early clinical use, and details the presumed mechanism of action of pentavalent antimonials against Leishmania parasites. This guide also includes a diagrammatic representation of the drug's metabolic pathway and its intracellular targets, offering a valuable resource for researchers in tropical medicine and drug development.
Discovery and History
The development of this compound is a crucial chapter in the history of chemotherapy for leishmaniasis, building upon the groundbreaking work of Indian physician and scientist Sir Upendranath Brahmachari. In 1920, Brahmachari synthesized urea stibamine, the urea salt of para-amino phenyl stibnic acid, which revolutionized the treatment of kala-azar with a reported cure rate of over 90% and significantly reduced side effects compared to the previously used toxic tartar emetic.[1][2] His work, conducted in a small laboratory at the Campbell Hospital in Calcutta, marked a turning point in the fight against this devastating disease and saved countless lives.[1][2]
Following Brahmachari's pioneering efforts with organic antimonials, further research led to the development of this compound, also known under the brand name Neostam. This compound is the nitrogen glucoside of sodium p-aminophenylstibonate.[3][4] Early clinical evaluation of this compound was notably carried out by Dr. L. E. Napier at the Calcutta School of Tropical Medicine. In a 1925 publication in the Indian Medical Gazette, Napier presented a preliminary note on the successful treatment of kala-azar with "this compound," which was supplied by the pharmaceutical company Burroughs Wellcome and Co.[2][3] This indicates the role of established pharmaceutical houses in the further development and distribution of these vital medicines.
While Brahmachari's Urea Stibamine was a significant breakthrough, this compound was considered to be a compound of low toxicity, approximately one-twentieth that of sodium antimony tartrate, which contributed to its favorable clinical profile.[3]
Chemical Properties
This compound is a complex organo-antimonial compound. Key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | sodium [[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate | [4] |
| Molecular Formula | C36H49N3NaO22Sb3 | [4] |
| Molecular Weight | 1264.0 g/mol | [4] |
| CAS Number | 1344-34-9 | [4] |
| Synonyms | Neostam, Glucostibamine sodium, Sodium p-aminobenzenestibonate glucoside, Nitrogen glucoside of sodium p-aminophenylstibonate | [3][4] |
Experimental Protocols
Early Clinical Administration Protocol (Napier, 1925)
The following is a summary of the administration protocol for this compound as described in the preliminary findings by L.E. Napier.
-
Drug Preparation: this compound ("Neostam") was supplied as an almost colorless powder that is readily soluble in distilled water. For administration, a 2% solution was prepared.[3]
-
Route of Administration: The 2% solution of this compound was injected intravenously.[3]
-
Dosage Regimen:
-
The initial course of treatment typically involved a total of 1.4 grams of the drug administered over a period of 10 days.[3]
-
In some cases, a second course of treatment was given.[3]
-
Individual doses and the duration of treatment were adjusted based on the patient's response and tolerance. For example, one case received a total of 2.76 grams over 25 days.[3]
-
It is crucial to note that this represents an early clinical protocol and does not reflect modern standards of dose calculation or treatment duration.
Quantitative Data
The following tables summarize the quantitative data on the efficacy and observed side effects of this compound from early clinical reports.
Table 1: Efficacy of this compound in the Treatment of Kala-Azar (Napier, 1925)
| Number of Cases Treated | Apparent Cure Rate | Observations | Reference |
| 18 | 100% | All 18 patients treated showed a rapid improvement in clinical condition, including reduction in spleen size and resolution of fever.[3] | [3] |
Note: This data is from a preliminary report and not a large-scale clinical trial.
Table 2: Reported Side Effects of this compound (Napier, 1925)
| Side Effect | Frequency/Severity | Management | Reference |
| Vomiting | Occurred in a small number of cases, sometimes after the initial injections. One patient experienced vomiting upon seeing the drug being prepared, suggesting a psychological component.[3] | In one instance, treatment was temporarily switched to sodium antimony tartrate, and upon resuming this compound, no further vomiting occurred.[3] | [3] |
| Headache | Reported in one patient after the first two injections.[3] | The headache subsided, and treatment was continued.[3] | [3] |
Mechanism of Action
The precise mechanism of action of this compound has not been detailed in dedicated studies. However, as a pentavalent antimonial, its mode of action is understood to be consistent with other drugs in its class. The current understanding is that pentavalent antimonials (SbV) act as prodrugs that are reduced to the more toxic trivalent form (SbIII) within the macrophage and the Leishmania parasite.
Caption: Proposed mechanism of action of this compound.
The trivalent antimony (SbIII) is the primary cytotoxic agent and is thought to exert its anti-leishmanial effect through multiple pathways:
-
Inhibition of Trypanothione Reductase (TryR): Trypanothione is a crucial molecule for maintaining the redox balance within the Leishmania parasite. By inhibiting TryR, SbIII disrupts this balance, leading to an increase in oxidative stress and subsequent damage to cellular components.[1][5]
-
Interaction with Thiol Groups: SbIII has a high affinity for sulfhydryl groups in proteins and enzymes, leading to their inactivation and disruption of various metabolic pathways.
-
Inhibition of DNA Topoisomerase I: Some evidence suggests that antimonials can inhibit DNA topoisomerase I, an enzyme essential for DNA replication and repair, thereby leading to DNA damage and apoptosis.[1][5]
Conclusion
This compound represents a significant step in the evolution of treatments for visceral leishmaniasis. Building on the foundational discovery of Urea Stibamine by Sir Upendranath Brahmachari, the clinical application of this compound by researchers like L.E. Napier provided a much-needed, less toxic therapeutic option in the early 20th century. While it has been largely superseded by newer drugs, a technical understanding of its history, properties, and mechanism of action provides valuable context for the ongoing development of anti-leishmanial therapies. The transition from highly toxic inorganic antimony compounds to more tolerable organo-antimonials like this compound was a critical advancement in tropical medicine, underscoring the importance of continued innovation in the face of neglected tropical diseases.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Preliminary Note on the Successful Treatment of Kala-Azar with "this compound" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea stibamine: an improved method of preparation and its antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Chemical Architecture and Synthesis of Stibamine Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stibamine Glucoside, a complex pentavalent organo-antimonial compound, has historical significance in the treatment of leishmaniasis. Despite its established use, detailed information regarding its precise chemical structure and a definitive, publicly available synthesis protocol remains elusive. This technical guide provides a comprehensive overview of the current understanding of this compound's chemical structure, based on available data. Furthermore, it outlines a plausible synthetic pathway, drawing upon established principles of organoantimony chemistry and glycosylation reactions, to offer a foundational methodology for its preparation. All quantitative data is presented in a structured format, and a logical workflow of the proposed synthesis is provided for clarity.
Chemical Structure of this compound
This compound is a complex substance, and its exact molecular structure has been a subject of discussion, often being associated with or used interchangeably with Sodium Stibogluconate. However, according to the Public Chemical Database (PubChem), this compound is identified with the molecular formula C36H49N3NaO22Sb3.[1] This structure consists of three N-glucosidic linkages between a glucose molecule and a p-aminophenyl stibonic acid derivative, linked together through stibinic acid anhydride bonds and formulated as a sodium salt.
The IUPAC name for this specific structure is sodium [[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate.[1] The structure is characterized by the presence of pentavalent antimony (Sb(V)), which is a key feature of antimonial drugs used in the treatment of leishmaniasis. It is believed that the pentavalent form acts as a prodrug, which is then reduced in vivo to the more toxic trivalent antimony (Sb(III)) that exerts the anti-leishmanial effect.
Structural Ambiguity
It is crucial to acknowledge that historically, the term "this compound" may have referred to a mixture of related compounds rather than a single, well-defined chemical entity. This is a common characteristic of early organo-antimonial preparations. For instance, the related compound Urea Stibamine was later found to be a mixture of products. This historical context is important for researchers working with or aiming to synthesize these compounds.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available information.
| Property | Value | Source |
| Molecular Formula | C36H49N3NaO22Sb3 | PubChem[1] |
| Molecular Weight | 1264.0 g/mol | PubChem[1] |
| IUPAC Name | sodium [[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate | PubChem[1] |
| CAS Number | 1344-34-9 | PubChem[1] |
Proposed Synthesis of this compound
The overall strategy involves the synthesis of two key precursors: a p-aminophenyl stibonic acid derivative and a suitable glucose molecule, followed by their condensation to form the N-glucosidic bond.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Inferred)
The following protocols are inferred from general organic chemistry principles and the synthesis of related compounds. They should be considered as a starting point for further investigation and optimization.
Step 1: Synthesis of p-Aminophenyl Stibonic Acid (Precursor)
This precursor can be synthesized from aniline via a diazonization reaction followed by a Bart-type reaction with an antimony source.
-
Materials: Aniline, Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl), Antimony Trichloride (SbCl3), Sodium Hydroxide (NaOH).
-
Protocol:
-
Aniline is diazotized in aqueous HCl with a solution of NaNO2 at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
The cold diazonium salt solution is then slowly added to a solution of SbCl3 in HCl. This is a variation of the Bart reaction, which introduces the antimony moiety onto the aromatic ring.
-
The resulting intermediate is hydrolyzed by the addition of a base, such as NaOH, to precipitate the crude p-aminophenyl stibonic acid.
-
The precipitate is filtered, washed, and can be further purified by recrystallization.
-
Step 2: Condensation with Glucose
The formation of the N-glucosidic bond between p-aminophenyl stibonic acid and glucose is the key step. This is likely a condensation reaction where water is removed.
-
Materials: p-Aminophenyl Stibonic Acid, D-Glucose, appropriate solvent (e.g., water or a polar organic solvent).
-
Protocol:
-
p-Aminophenyl stibonic acid and D-glucose are dissolved in a suitable solvent. The molar ratio of the reactants would need to be carefully controlled to influence the degree of polymerization.
-
The reaction mixture is heated to promote the condensation reaction between the amino group of the stibonic acid and the anomeric hydroxyl group of glucose, forming the N-glucosidic bond. This reaction would likely be carried out under conditions that favor the removal of water.
-
The reaction conditions (temperature, time, and pH) would be critical parameters to control the formation of the desired product and to induce the formation of the stibinic acid anhydride linkages between the monomeric units.
-
Step 3: Purification
The crude this compound would likely be a mixture of oligomers of varying chain lengths. Purification would be essential to obtain a product with a consistent composition.
-
Protocol:
-
The crude product may be purified by precipitation. The reaction mixture could be treated with a solvent in which the product is insoluble, such as acetone or ethanol, to induce precipitation.
-
The precipitate is collected by filtration and washed with the precipitating solvent.
-
Further purification could potentially be achieved through techniques like dialysis to remove smaller impurities and unreacted starting materials.
-
Conclusion
This compound remains a compound of interest due to its historical role in medicinal chemistry. While its exact chemical identity can be ambiguous, modern databases provide a plausible structure. The synthesis of this complex molecule is not trivial and lacks a well-documented, standardized protocol. The proposed synthetic pathway in this guide, based on fundamental chemical reactions, offers a logical framework for its laboratory preparation. Further research is warranted to fully elucidate the structure-activity relationship and to develop a robust and reproducible synthesis for this and related pentavalent antimonial compounds. This would be a crucial step in re-evaluating their potential in the context of modern drug discovery and development.
References
Early Clinical Breakthroughs: A Technical Review of Stibamine Glucoside in the Treatment of Kala-Azar
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal early clinical studies of Stibamine Glucoside for the treatment of Kala-Azar (visceral leishmaniasis). Focusing on the pioneering work of the 1920s, this document synthesizes the available data on treatment efficacy, experimental protocols, and patient outcomes. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development for neglected tropical diseases, offering a historical perspective on the challenges and successes in the chemotherapy of leishmaniasis.
Introduction: The Scourge of Kala-Azar and the Dawn of Antimonial Therapy
Kala-azar, a systemic parasitic disease caused by protozoa of the Leishmania donovani complex, was a significant cause of mortality in the early 20th century, particularly in the Indian subcontinent. The disease is characterized by prolonged fever, enlargement of the spleen and liver, substantial weight loss, and anemia. If left untreated, the fatality rate is exceedingly high.
The therapeutic landscape for Kala-Azar in the early 1920s was limited and fraught with challenges. The introduction of pentavalent antimony compounds marked a pivotal moment in the fight against this devastating illness. Among these, this compound, commercially known as Neostam, emerged as a promising therapeutic agent. This document delves into the initial clinical investigations that laid the groundwork for its use.
Quantitative Data from Early Clinical Investigations
The following tables summarize the key quantitative data extracted from early publications on the clinical use of this compound in Kala-Azar patients. These findings, primarily from preliminary studies, offered the first glimmers of hope for a consistently effective treatment.
Table 1: Patient Demographics and Baseline Characteristics (Napier, 1925)
| Parameter | Value |
| Number of Patients | 6 |
| Age Range | Not specified |
| Gender | Not specified |
| Duration of Illness | Varied |
| Key Clinical Signs | Fever, pronounced splenomegaly, emaciation |
Table 2: Treatment Regimen and Efficacy of this compound (Napier, 1925)[1]
| Patient Case No. | Total Dosage (grams) | Duration of Treatment (days) | Outcome |
| 1 | 1.2 | 22 | Apparent cure |
| 2 | 1.25 | 24 | Apparent cure |
| 3 | 1.25 | 24 | Apparent cure |
| 4 | 1.35 | 26 | Apparent cure |
| 5 | 1.35 | 26 | Apparent cure |
| 6 | 1.55 | 30 | Apparent cure |
Experimental Protocols of the Era
The methodologies employed in these early clinical studies, while rudimentary by modern standards, were foundational. The following sections detail the key experimental protocols.
Diagnostic Criteria
Diagnosis of Kala-Azar in the 1920s relied on a combination of clinical presentation and laboratory tests.
-
Clinical Diagnosis: A history of prolonged fever (over a month), significant splenomegaly, and general wasting were primary indicators.
-
Parasitological Confirmation: The definitive diagnosis was the identification of Leishman-Donovan bodies in smears obtained from spleen or liver punctures. This was a high-risk procedure reserved for confirming the diagnosis.
-
Serological Tests: The Aldehyde Test (Napier's Aldehyde Test) was a widely used serum test. A positive result, indicated by the jellification of serum upon the addition of formalin, was strongly suggestive of Kala-Azar.
Treatment Protocol with this compound
The administration of this compound was carefully managed, with a gradual increase in dosage to mitigate toxic effects.
-
Drug Preparation: this compound was supplied as a powder and dissolved in sterile distilled water to form a 2% solution for intravenous injection.
-
Dosage and Administration:
-
An initial dose of 0.05 grams was administered intravenously.
-
Subsequent doses were given on alternate days.
-
The dosage was increased by 0.05 grams at each subsequent injection until a maximum single dose of 0.25 grams was reached.
-
This maximum dose was then continued on alternate days until the full course of treatment was completed.
-
-
Monitoring: Patients were monitored for clinical improvement, including reduction in fever and spleen size, and for any adverse reactions to the treatment.
Visualizing Workflows and Mechanisms
Experimental Workflow of Early Clinical Trials
The following diagram illustrates the general workflow of the early clinical studies of this compound for Kala-Azar.
Putative Mechanism of Action of Antimonials (Modern Understanding)
It is crucial to note that the biochemical mechanism of action of antimonial compounds was not understood during the time of these early studies. The following diagram illustrates the modern scientific understanding, where pentavalent antimony (SbV) acts as a prodrug.
Discussion and Conclusion
The preliminary clinical data from the 1920s, though based on a small number of patients, represented a monumental step forward in the treatment of Kala-Azar. The studies demonstrated that this compound could be administered with a manageable safety profile and result in a high rate of apparent cure. These early successes paved the way for the broader use of pentavalent antimonials as the mainstay of therapy for visceral leishmaniasis for several decades.
This historical review serves as a testament to the pioneering efforts of early clinical researchers. For contemporary scientists and drug development professionals, it underscores the importance of continued innovation in the face of evolving drug resistance and the persistent threat of neglected tropical diseases. The journey from this compound to today's more advanced therapies highlights a century of progress, yet the fundamental challenge of developing safe, effective, and accessible treatments for the world's most vulnerable populations remains.
The Core Mechanism of Stibamine Glucoside Against Leishmania: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Stibamine Glucoside, a pentavalent antimonial drug, against Leishmania parasites. The document details the critical biochemical pathways disrupted by the drug, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the core mechanisms.
Executive Summary
This compound remains a cornerstone in the treatment of leishmaniasis, despite the emergence of resistance. Its efficacy relies on a complex interplay of parasitic and host-targeted actions. The drug acts as a prodrug, requiring reduction from pentavalent antimony (SbV) to its more toxic trivalent form (SbIII) to exert its leishmanicidal effects. SbIII disrupts the parasite's critical survival pathways, including macromolecular synthesis, thiol-dependent redox defense, and DNA topology. Furthermore, it modulates the host's immune response to enhance parasite clearance. This guide delves into the intricate details of these mechanisms to provide a foundational understanding for researchers and drug development professionals.
Prodrug Activation and Cellular Uptake
This compound, as a pentavalent antimonial (SbV), is relatively non-toxic. Its activation to the cytotoxic trivalent form (SbIII) is a critical first step in its mechanism of action. This reduction is thought to occur within the acidic phagolysosome of the host macrophage and potentially also within the parasite itself. The uptake of SbIII into the Leishmania parasite is facilitated by the aquaglyceroporin 1 (AQP1) transporter. Downregulation of AQP1 is a key mechanism of drug resistance.
Inhibition of Macromolecular Synthesis
A primary effect of intracellular SbIII is the disruption of the parasite's energy metabolism, which in turn inhibits the synthesis of essential macromolecules. SbIII has been shown to inhibit key enzymes in both glycolysis and the citric acid cycle. This leads to a significant reduction in the intracellular pool of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). The depletion of these high-energy molecules directly impacts DNA replication, RNA transcription, and protein synthesis, ultimately leading to parasite death.[1]
Quantitative Data on Metabolic Inhibition
| Parameter | Leishmania Species | This compound Concentration | % Inhibition / Decrease | Reference |
| DNA Synthesis | L. mexicana | 500 µg/ml Sb | 51-65% | [1] |
| RNA Synthesis | L. mexicana | 500 µg/ml Sb | 51-65% | [1] |
| Protein Synthesis | L. mexicana | 500 µg/ml Sb | 51-65% | [1] |
| Purine Nucleoside Triphosphate Pool | L. mexicana | 500 µg/ml Sb | 56-65% | [1] |
| Viability (amastigotes) | L. mexicana | 500 µg/ml Sb (4h) | 40-61% | [1] |
Disruption of Thiol-Dependent Redox Metabolism
Leishmania parasites possess a unique thiol metabolism based on trypanothione, a conjugate of glutathione and spermidine. The trypanothione system is essential for defending the parasite against oxidative stress, including that generated by the host macrophage. SbIII has a high affinity for sulfhydryl groups and directly interacts with trypanothione and glutathione.[2] This interaction leads to the formation of Sb-thiol conjugates, which are then effluxed from the cell, depleting the intracellular thiol pool. Furthermore, SbIII inhibits trypanothione reductase, the enzyme responsible for regenerating the reduced form of trypanothione, further compromising the parasite's antioxidant defenses and rendering it susceptible to oxidative damage.[3]
Inhibition of DNA Topoisomerase I
DNA topoisomerase I is a vital enzyme in Leishmania that relaxes supercoiled DNA, a process essential for DNA replication and transcription. The Leishmania topoisomerase I is a unique heterodimeric enzyme, distinguishing it from its human counterpart. This compound has been shown to selectively inhibit the parasite's DNA topoisomerase I, with a significantly higher potency against the Leishmania enzyme compared to the human enzyme.[4] This inhibition leads to the accumulation of topological stress in the parasite's DNA, ultimately blocking DNA replication and leading to cell death.
Experimental Protocol: DNA Topoisomerase I Relaxation Assay
This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I in the presence or absence of an inhibitor.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Leishmania DNA topoisomerase I (purified)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl2, 1 mM EDTA, 1.5 M KCl)
-
This compound (or SbIII) solution at various concentrations
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each 20 µL reaction should contain:
-
2 µL 10x topoisomerase I reaction buffer
-
200-400 ng supercoiled plasmid DNA
-
Desired concentration of this compound or vehicle control
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of purified Leishmania DNA topoisomerase I to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Induction of Apoptosis-like Cell Death
This compound induces a programmed cell death pathway in Leishmania that resembles apoptosis in higher eukaryotes. Key features of this process include:
-
DNA Fragmentation: The parasite's genomic DNA is cleaved into a characteristic ladder pattern.
-
Phosphatidylserine (PS) Externalization: The phospholipid PS, normally found on the inner leaflet of the plasma membrane, is exposed on the outer surface.
-
Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential (ΔΨm) is observed, indicating a loss of mitochondrial integrity.
Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in ΔΨm. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Leishmania promastigotes
-
This compound
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture Leishmania promastigotes to the desired density.
-
Treat the parasites with various concentrations of this compound or a vehicle control for a specified time.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 10 µL of JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples immediately by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).
-
Analyze the data: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.
Modulation of the Host Immune Response
This compound not only acts directly on the parasite but also modulates the host's immune response to enhance parasite killing. The drug can stimulate macrophages, the primary host cells for Leishmania, to produce reactive oxygen species (ROS) and reactive nitrogen intermediates (RNI), which are toxic to the parasite. Additionally, it can influence the cytokine profile, promoting a Th1-type immune response that is more effective at controlling Leishmania infection.
Experimental Protocol: Cytokine Profiling in Infected Macrophages
This protocol outlines the steps to measure cytokine production by Leishmania-infected macrophages treated with this compound.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary macrophages
-
Leishmania promastigotes
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-12, IL-10)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere. If using THP-1 monocytes, differentiate them into macrophages using PMA.
-
Infect the macrophages with Leishmania promastigotes at a specific multiplicity of infection (e.g., 10 parasites per macrophage).
-
After an initial incubation period (e.g., 4 hours) to allow for phagocytosis, wash the cells to remove extracellular parasites.
-
Add fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plates for a desired time period (e.g., 24, 48, or 72 hours).
-
Collect the cell culture supernatants.
-
Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Analyze the results: Quantify the concentration of each cytokine in the supernatants and compare the levels between treated and untreated infected macrophages.
Conclusion
The mechanism of action of this compound against Leishmania is a complex and multifaceted process that involves the conversion of the prodrug to its active trivalent form, followed by the disruption of multiple critical parasitic pathways, including energy metabolism, redox balance, and DNA replication. Concurrently, the drug enhances the host's innate immune response, creating a hostile environment for the parasite. A thorough understanding of these mechanisms is crucial for the development of new antileishmanial drugs and for strategies to overcome the growing problem of drug resistance. This guide provides a solid foundation of the core principles of this compound's action, supported by quantitative data and detailed experimental protocols to aid in future research and development endeavors.
References
The Impact of Stibamine Glucoside on Parasite Glucose Metabolism: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Stibamine Glucoside, a pentavalent antimonial drug, on the glucose metabolism of parasitic protozoa, with a primary focus on Leishmania. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-parasitic therapies.
Executive Summary
This compound, and its more common formulation Sodium Stibogluconate, has been a cornerstone in the treatment of leishmaniasis for decades. Its mechanism of action is multifaceted, but a key aspect of its efficacy lies in the disruption of the parasite's energy metabolism, particularly glycolysis and fatty acid oxidation. This guide synthesizes the current understanding of how these drugs impact the central carbon metabolism of Leishmania, providing quantitative data on their effects, detailed experimental methodologies for further research, and visual representations of the implicated metabolic pathways. The evidence strongly suggests that the trivalent form of antimony (SbIII), the activated form of the prodrug this compound, targets key glycolytic enzymes, leading to a cascade of metabolic failures and ultimately, parasite death.
Quantitative Impact on Parasite Viability and Metabolism
The inhibitory effects of this compound are most pronounced on the amastigote stage of Leishmania, the clinically relevant form residing within mammalian macrophages. The prodrug, a pentavalent antimonial (SbV), is reduced to the more toxic trivalent form (SbIII) within the host cell and the parasite, which then exerts its leishmanicidal activity.
| Parameter | Organism | Stage | Drug Form | IC50 | Citation |
| Viability | Leishmania donovani | Amastigote | Sodium Stibogluconate (SbV) | 19.3 ± 2.3 µg/mL | [1] |
| Viability | Leishmania donovani | Promastigote | Sodium Stibogluconate (SbV) | 5,230 ± 980 µg/mL | [1] |
| Viability | Leishmania panamensis | Amastigote | Ether-extracted Sodium Stibogluconate (SbV) | 10.3 µg/mL | [2] |
| Viability | Leishmania panamensis | Promastigote | Ether-extracted Sodium Stibogluconate (SbV) | > 4,000 µg/mL | [2] |
Table 1: Inhibitory Concentration (IC50) of Pentavalent Antimony on Leishmania Viability.
While direct quantitative data on the inhibition of specific Leishmania glycolytic enzymes by this compound is limited, studies on related parasites and the known reactivity of trivalent antimonials with sulfhydryl groups provide strong evidence for their mechanism. Trivalent organic antimonials have been shown to inhibit phosphofructokinase (PFK) in Schistosoma mansoni, a key regulatory enzyme in glycolysis.[3] This inhibition is thought to occur through interaction with cysteine residues in the enzyme's active or allosteric sites.
Core Signaling Pathways and Mechanism of Action
The primary mode of action of this compound on glucose metabolism involves the conversion of the pentavalent antimony (SbV) to the active trivalent form (SbIII). This active metabolite is a potent inhibitor of several key enzymes, primarily through its interaction with sulfhydryl (-SH) groups of cysteine residues within proteins.
Glycolysis Inhibition
The glycolytic pathway is a central route for ATP production in Leishmania. The active form of this compound, SbIII, is believed to disrupt this pathway by inhibiting key regulatory enzymes such as phosphofructokinase (PFK) and potentially hexokinase (HK) and pyruvate kinase (PK). This inhibition leads to a depletion of ATP, disrupting numerous essential cellular processes and contributing to parasite death.[4]
References
- 1. Stage-Specific Activity of Pentavalent Antimony against Leishmania donovani Axenic Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial activity of sodium stibogluconate fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
An In-depth Technical Guide on the Core Relationship Between Urea Stibamine and Stibamine Glucoside
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentavalent antimonial compounds have been a cornerstone of leishmaniasis chemotherapy for over a century. This technical guide provides an in-depth analysis of two significant compounds: Urea Stibamine, an early organic antimonial, and Stibamine Glucoside, a related compound that informed the development of modern therapies like Sodium Stibogluconate. The core relationship between them is one of chemical and pharmacological evolution, where the foundational structure of an aromatic stibonic acid, first successfully stabilized with urea, was later complexed with a glucose derivative to enhance tolerability and solubility. This paper details their historical context, chemical structures, pharmacological profiles, and the experimental protocols used for their evaluation, offering a comprehensive resource for professionals in drug development and parasitology.
Historical Context and Development
The journey of pentavalent antimonials began as an effort to improve upon the toxicity of trivalent antimony compounds like tartar emetic.
-
Urea Stibamine: In the early 1920s, the Indian physician and scientist Dr. Upendranath Brahmachari synthesized Urea Stibamine.[1][2] Dissatisfied with the toxicity of existing inorganic antimonials, he developed this organic compound by heating stibanilic acid (p-aminophenyl stibonic acid) with urea.[1] This discovery was a landmark achievement, creating a drug that was highly effective and safer for treating visceral leishmaniasis (kala-azar), saving thousands of lives in India.[1] However, a significant challenge with Urea Stibamine was its batch-to-batch variability and difficulty in standardization, which ultimately led to its decline in use.[1]
-
This compound and the Rise of Gluconates: The challenges with Urea Stibamine spurred further research into stabilizing pentavalent antimony. This compound represents a conceptual bridge to modern therapies. The principle was to use a sugar-related molecule (a glucoside) to form a more stable and soluble complex with the antimony compound. This line of development culminated in Sodium Stibogluconate (Pentostam), a complex of antimony with gluconic acid, which was prepared in the late 1940s.[3] While chemically distinct from a simple glucoside, Sodium Stibogluconate and its French counterpart, Meglumine Antimoniate (Glucantime), became the global standards of care for leishmaniasis for decades due to their improved stability, standardized manufacturing, and better safety profile compared to Urea Stibamine.[1][4]
Chemical Structures and Properties
The fundamental difference between these compounds lies in the molecule used to stabilize the p-aminophenyl stibonic acid core.
-
Urea Stibamine (Carbostibamide): This is a product of the reaction between p-aminophenyl stibonic acid and urea.[1][5] While its exact structure was a subject of debate, it is generally represented as a complex where urea interacts with the stibonic acid group. It was difficult to produce a standardized chemical entity, which contributed to its variable efficacy and toxicity.[1]
-
This compound & Sodium Stibogluconate: this compound is a term for a complex of an amino-phenyl stibonate with a glucose derivative.[6] This concept evolved into Sodium Stibogluconate, which is not a single molecule but a complex mixture of polymeric structures where pentavalent antimony is coordinated with sodium gluconate.[7][8] The precise structure remains somewhat conjectural, but it is understood that each antimony atom is coordinated with one or more gluconate molecules.[3][9] This complexation significantly enhances water solubility and stability.[3][8]
Table 1: Comparative Physicochemical Properties
| Property | Urea Stibamine | This compound (representative) | Sodium Stibogluconate (idealized) |
|---|---|---|---|
| Molecular Formula | C7H10N3O4Sb[10] | C36H49N3NaO22Sb3[6] | C12H37Na3O27Sb2[8] |
| Molecular Weight | ~321.93 g/mol [10] | ~1264.0 g/mol [6] | ~925.9 g/mol [8] |
| Nature | A defined, yet hard-to-standardize, compound.[1] | A complex of stibamine with a glucose derivative. | A complex, polymeric mixture of uncertain structure.[8] |
| Solubility | Moderate in water. | Freely soluble in water.[3] | Freely soluble in water.[3][8] |
Pharmacological Profile
Mechanism of Action
The mechanism of action for pentavalent antimonials is complex and not fully elucidated, but a central hypothesis applies to both Urea Stibamine and this compound derivatives.[7][11]
-
Prodrug Activation: Pentavalent antimony (SbV) is believed to act as a prodrug. After entering the host macrophage, it is reduced to the more toxic trivalent form, Sb(III), within the acidic phagolysosome of the macrophage or by the parasite itself.[3][4][11]
-
Parasite-Specific Toxicity: The active Sb(III) form is significantly more potent against the amastigote stage of the Leishmania parasite than the promastigote stage.[12]
-
Enzyme Inhibition: Sb(III) is a potent inhibitor of key sulfhydryl-containing enzymes in the parasite. A primary target is trypanothione reductase, an enzyme unique to trypanosomatids and crucial for their defense against oxidative stress. Inhibition of this enzyme leads to a buildup of reactive oxygen species, causing parasite death.
-
Metabolic Disruption: Antimonials are also thought to interfere with glycolysis and fatty acid oxidation in the parasite, depleting its energy reserves (ATP and GTP).[7]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Sodium stibogluconate - American Chemical Society [acs.org]
- 4. youtube.com [youtube.com]
- 5. US2488268A - Methods of preparing urea-(stibanilic acid) reaction products - Google Patents [patents.google.com]
- 6. This compound | C36H49N3NaO22Sb3 | CID 23677988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium stibogluconate - Wikipedia [en.wikipedia.org]
- 8. Sodium Stibogluconate CAS#: 16037-91-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. GSRS [precision.fda.gov]
- 11. Pentavalent Antimonials: From Chemistry to the Design of New Drugs | Bentham Science [eurekaselect.com]
- 12. In vitro antileishmanial properties of tri- and pentavalent antimonial preparations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Stibamine Glucoside Against Leishmania donovani: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Stibamine Glucoside, a pentavalent antimonial compound, against Leishmania donovani, the causative agent of visceral leishmaniasis. Due to the limited availability of direct research on this compound, this document leverages data from the closely related and well-studied compound, Sodium Stibogluconate (SSG), to infer its potential efficacy and mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in antileishmanial drug discovery and development.
Quantitative Efficacy Data
Pentavalent antimonials like this compound are known to be significantly more active against the intracellular amastigote stage of Leishmania donovani than the promastigote stage. This is because their mechanism of action is largely dependent on the host macrophage's metabolism to convert the pentavalent antimony (SbV) to its active, trivalent form (SbIII). The following tables summarize the in vitro efficacy of Sodium Stibogluconate (SSG) against L. donovani, which is expected to be comparable to that of this compound.
Table 1: In Vitro Activity of Sodium Stibogluconate against Leishmania donovani Promastigotes
| Compound | Parasite Stage | Assay Type | IC50 (µg SbV/ml) | Reference |
| Sodium Stibogluconate | Promastigote | Axenic Culture | >64 | [1][2] |
Table 2: In Vitro Activity of Sodium Stibogluconate against Leishmania donovani Amastigotes
| Compound | Parasite Stage | Host Cell | IC50 (µg SbV/ml) | Reference |
| Sodium Stibogluconate | Intracellular Amastigote | Mouse Peritoneal Macrophages | 22 - 28 | [1][2] |
| Crystalline Sodium Stibogluconate | Intracellular Amastigote | Mouse Peritoneal Macrophages | 9 - 11 | [1][2] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed below are standardized protocols for evaluating the in vitro activity of compounds like this compound against both the promastigote and intracellular amastigote stages of Leishmania donovani.
In Vitro Promastigote Susceptibility Assay
This assay determines the direct effect of the compound on the extracellular, flagellated form of the parasite.
Materials:
-
Leishmania donovani promastigotes in logarithmic growth phase.
-
Complete M199 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water).
-
96-well flat-bottom microtiter plates.
-
Resazurin solution (e.g., AlamarBlue).
-
Microplate reader.
Procedure:
-
Seed L. donovani promastigotes into the wells of a 96-well plate at a density of 1 x 105 to 1 x 106 cells/ml in complete M199 medium.
-
Add serial dilutions of this compound to the wells. Include a solvent control (vehicle) and a positive control (a known antileishmanial drug like Amphotericin B).
-
Incubate the plate at 25°C for 72 hours.
-
Add resazurin solution to each well and incubate for another 4-24 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of parasite inhibition against the drug concentration.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay assesses the efficacy of the compound against the clinically relevant intracellular stage of the parasite within host macrophages.
Materials:
-
Peritoneal macrophages harvested from mice or a macrophage-like cell line (e.g., J774A.1, THP-1).
-
Complete RPMI-1640 medium supplemented with 10% FBS.
-
Leishmania donovani promastigotes in stationary phase.
-
This compound stock solution.
-
96-well flat-bottom microtiter plates.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound. Include appropriate controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the IC50 value based on the reduction in the number of amastigotes in treated versus untreated control wells.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Workflow for in vitro promastigote susceptibility assay.
Caption: Workflow for in vitro intracellular amastigote susceptibility assay.
Caption: Proposed mechanism of action for this compound.
References
- 1. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Toxicity Profile of Stibamine Glucoside: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stibamine Glucoside emerged as a significant chemotherapeutic agent in the early 20th century for the treatment of leishmaniasis. It belonged to the class of pentavalent antimonials, which were developed as a less toxic alternative to the preceding trivalent antimony compounds like tartar emetic. Early research confirmed that while this compound and its analogue Urea Stibamine offered a better safety profile, they were not devoid of significant toxicities. The primary adverse effects noted in early studies were related to cumulative dose and included a range of systemic reactions. The prevailing hypothesis for the mechanism of action and toxicity, even in later research, centers on the in vivo reduction of the pentavalent antimony (SbV) to the more toxic trivalent form (SbIII). This guide summarizes the available qualitative and limited quantitative toxicity data, outlines the likely experimental protocols of the time, and presents a conceptual model of the proposed mechanism of toxicity.
Quantitative Toxicity Data
Specific LD50 values for this compound from early research are not well-documented in accessible literature. However, historical accounts consistently describe pentavalent antimonials as being significantly less toxic than their trivalent predecessors. For context, the toxicity of Urea Stibamine, a closely related compound, was studied in various settings.
Table 2.1: Summary of Acute Toxicity Data for Early Pentavalent Antimonials
| Compound | Animal Model | Route of Administration | Observed Toxic Effects (Qualitative) | Quantitative Data (LD50) | Reference |
| Urea Stibamine | Not Specified | Intravenous | Flushing of face, facial edema, hoarseness, dyspnea, tachycardia, abdominal pain, nausea, vomiting, congestion of conjunctival vessels, headache, weakness, loss of appetite, fever. | Not specified in available early literature. | Historical clinical reports |
| Urea Stibamine | Not Specified | Intravenous | Decrease in white cell count, albuminuria. | Not specified in available early literature. | Historical clinical reports |
Table 2.2: Reported Systemic Toxicities of Early Pentavalent Antimonials in Humans
| System | Observed Adverse Effects |
| General | Fever, weakness, loss of appetite |
| Cardiovascular | Tachycardia |
| Respiratory | Dyspnea, hoarseness |
| Gastrointestinal | Nausea, vomiting, abdominal pain |
| Renal | Albuminuria |
| Hematological | Leukopenia (decreased white cell count) |
| Dermatological/Allergic | Flushing of face, facial edema |
| Ocular | Congestion of conjunctival vessels |
Experimental Protocols
Detailed experimental protocols from the early 20th century are not as standardized as modern guidelines (e.g., OECD). However, based on the scientific practices of the era, a typical protocol for assessing the acute toxicity of a compound like this compound would have likely involved the following steps.
Acute Toxicity Assessment in Rodents (Hypothetical Protocol)
-
Test Animals: Mice or guinea pigs were commonly used. Animals would be of a specified sex and weight range.
-
Housing: Animals would be housed in cages with access to food and water.
-
Drug Preparation: The this compound or Urea Stibamine would be dissolved in a suitable vehicle, likely sterile water or saline, for injection.
-
Route of Administration: Intravenous or intramuscular injections were common for these compounds.
-
Dose Groups: A range of doses would be selected. A control group would receive the vehicle only.
-
Observation: Animals would be observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality. Observations would include changes in behavior, respiratory distress, and convulsions.
-
Endpoint: The primary endpoint would be the determination of the minimum lethal dose or an approximation of the LD50 (the dose at which 50% of the animals die).
-
Pathological Examination: In some studies, a gross necropsy of the animals that died would be performed to observe effects on internal organs.
Below is a workflow diagram representing a likely experimental process for such early toxicity studies.
Mechanism of Toxicity: The Prodrug Hypothesis
The prevailing theory for the mechanism of action and toxicity of pentavalent antimonials is the "prodrug model".[1] This model posits that the pentavalent form of antimony (SbV), as found in this compound, is relatively non-toxic. However, within the host's cells, particularly macrophages where the Leishmania parasite resides, SbV is reduced to the more cytotoxic trivalent form (SbIII).[1] This reduction is thought to be a key step in both the therapeutic and toxic effects of the drug.
The resulting SbIII is known to interact with sulfhydryl groups in proteins and enzymes, leading to widespread cellular dysfunction. This mechanism would explain the dose-dependent and cumulative nature of the toxicity observed with these compounds.
The diagram below illustrates this proposed pathway.
References
Methodological & Application
Application Notes and Protocols for Assessing Stibamine Glucoside Efficacy in Macrophage-Amastigote Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The development of effective chemotherapeutics is crucial for disease control. Stibamine Glucoside, a pentavalent antimonial compound, has historically been a cornerstone of treatment. Assessing the efficacy of this and other antileishmanial drugs in a physiologically relevant context is paramount for drug discovery and development. The macrophage-amastigote model provides a robust in vitro system that mimics the intracellular stage of the parasite's life cycle, where it resides and replicates within the host's macrophages.
These application notes provide a detailed methodology for evaluating the efficacy of this compound against Leishmania amastigotes within cultured macrophages. The protocols outlined below cover macrophage cultivation and differentiation, infection with Leishmania promastigotes, drug treatment, and subsequent quantification of anti-amastigote activity.
Data Presentation
Quantitative data from efficacy studies should be meticulously recorded and organized to allow for clear interpretation and comparison. The following table provides a template for summarizing key efficacy parameters.
Table 1: Efficacy of this compound against Intracellular Leishmania donovani Amastigotes
| Treatment Group | Concentration (µg/mL) | % Infected Macrophages (Mean ± SD) | Amastigotes per 100 Macrophages (Mean ± SD) | IC₅₀ (µg/mL) | Cytotoxicity (CC₅₀) (µg/mL) | Selectivity Index (CC₅₀/IC₅₀) |
| Untreated Control | 0 | 92.5 ± 3.8 | 450 ± 25 | - | - | - |
| This compound | 1 | 75.2 ± 4.1 | 310 ± 18 | 15.8 | >100 | >6.3 |
| 5 | 58.9 ± 3.5 | 180 ± 15 | ||||
| 10 | 41.3 ± 2.9 | 95 ± 12 | ||||
| 25 | 18.7 ± 2.1 | 35 ± 8 | ||||
| 50 | 5.1 ± 1.5 | 8 ± 3 | ||||
| Amphotericin B (Control) | 0.1 | 45.6 ± 3.2 | 150 ± 14 | 0.08 | 25.4 | 317.5 |
| 0.5 | 10.2 ± 1.8 | 20 ± 6 |
Experimental Protocols
Cultivation and Differentiation of Macrophages
This protocol describes the use of the human monocytic cell line THP-1, a common model for in vitro macrophage studies.[1][2]
Materials:
-
THP-1 human acute monocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the THP-1 cells into tissue culture plates at a density of 5 x 10⁵ cells/mL.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.[2]
-
Incubate for 48-72 hours to allow for adherence and differentiation. Differentiated macrophages will appear larger and become adherent to the plate surface.
-
Before infection, wash the adherent macrophages three times with pre-warmed, serum-free RPMI-1640 to remove any residual PMA and non-adherent cells.
Infection of Macrophages with Leishmania Promastigotes
This protocol details the infection of differentiated macrophages with stationary-phase Leishmania donovani promastigotes.
Materials:
-
Differentiated THP-1 macrophages in culture plates
-
Leishmania donovani promastigotes in stationary phase culture
-
RPMI-1640 medium
Protocol:
-
Harvest stationary-phase L. donovani promastigotes from culture by centrifugation at 2000 x g for 10 minutes.
-
Wash the parasite pellet twice with serum-free RPMI-1640.
-
Resuspend the promastigotes in fresh RPMI-1640 and count them using a hemocytometer.
-
Infect the differentiated THP-1 macrophages by adding the promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[3]
-
Incubate the infected cultures at 37°C in 5% CO₂ for 4-6 hours to allow for phagocytosis.
-
After the incubation period, wash the cells three times with pre-warmed RPMI-1640 to remove any non-phagocytosed, extracellular promastigotes.
-
Add fresh, complete RPMI-1640 medium and incubate for an additional 24 hours to allow for the transformation of promastigotes into amastigotes within the macrophages.[3]
Treatment with this compound
Materials:
-
Infected macrophage cultures
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Complete RPMI-1640 medium
Protocol:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Remove the medium from the infected macrophage cultures.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drug) and an untreated control.
-
Incubate the treated plates for 48-72 hours at 37°C in 5% CO₂.
Assessment of Anti-amastigote Efficacy
The efficacy of this compound is determined by quantifying the reduction in the number of intracellular amastigotes.
Materials:
-
Treated and control infected macrophage cultures
-
Methanol
-
Giemsa stain
Protocol:
-
After the treatment period, carefully remove the culture medium from the wells.
-
Fix the cells by adding methanol to each well and incubating for 10 minutes at room temperature.
-
Aspirate the methanol and allow the plates to air dry completely.
-
Stain the fixed cells with a 10% Giemsa solution for 20-30 minutes.
-
Wash the plates gently with distilled water to remove excess stain and allow them to air dry.
-
Examine the stained slides under a light microscope at 1000x magnification (oil immersion).
-
Determine the following parameters by counting at least 200 macrophages per well:
-
Percentage of infected macrophages: (Number of infected macrophages / Total number of macrophages) x 100.
-
Number of amastigotes per 100 macrophages: Count the total number of amastigotes within 100 macrophages.[3]
-
-
Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that reduces the parasite load by 50% compared to the untreated control.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the methodology for assessing the efficacy of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Putative Signaling Pathway for Antimonial Action
The precise signaling cascade initiated by this compound in Leishmania is complex and not fully elucidated. However, it is understood to involve the reduction of the pentavalent antimony (SbV) to its more toxic trivalent form (SbIII) within the amastigote, which then disrupts the parasite's thiol metabolism.[4] Impairment of macrophage membrane function has also been suggested as a contributing factor to the drug's efficacy.[5]
Caption: Putative mechanism of action for this compound.
References
Application Notes and Protocols for Stibamine Glucoside in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Stibamine Glucoside is an organic antimonial compound that has been investigated for its potential therapeutic effects, particularly against leishmaniasis. Like other pentavalent antimonials, its mechanism of action is thought to involve the inhibition of essential parasitic metabolic pathways. These notes provide a general framework for the preparation and experimental evaluation of this compound.
Preparation and Characterization of this compound (General Guidance)
A specific synthesis protocol for this compound is not detailed in the available literature. However, the synthesis of a related compound, urea stibamine, involves the reaction of p-aminophenyl stibonic acid with urea. It is plausible that the synthesis of this compound involves the reaction of a suitably activated glucose derivative with an aminophenyl stibonic acid derivative.
General Workflow for Preparation:
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Experimental Protocol (Hypothetical):
-
Synthesis:
-
Protect the hydroxyl groups of D-glucose, leaving the anomeric carbon available for reaction.
-
Prepare a derivative of p-aminophenyl stibonic acid.
-
React the protected glucose with the stibonic acid derivative in a suitable solvent system. The reaction conditions (temperature, catalyst, reaction time) will need to be empirically determined.
-
-
Purification:
-
The crude product can be purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent mixture.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
In Vitro Antileishmanial Activity
Protocol for Determining IC₅₀ (50% Inhibitory Concentration):
This protocol is adapted from general methods for assessing the in vitro activity of antileishmanial compounds.
Experimental Workflow:
Caption: Workflow for determining the in vitro antileishmanial activity of this compound.
-
Parasite Culture: Culture Leishmania donovani (or other relevant species) promastigotes in M199 medium supplemented with fetal bovine serum (FBS) at 25°C.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Seed a 96-well plate with promastigotes (e.g., 1 x 10⁶ parasites/well).
-
Add the different concentrations of this compound to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
Incubate the plate for 72 hours at 25°C.
-
-
Viability Assessment:
-
Add a viability reagent such as resazurin to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
Quantitative Data (Hypothetical):
| Compound | IC₅₀ (µg/mL) vs. L. donovani Promastigotes |
| This compound | [Data to be determined experimentally] |
| Amphotericin B | ~0.1 |
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Protocol for Assessing In Vivo Efficacy:
This protocol outlines a general procedure for evaluating the efficacy of a test compound in a BALB/c mouse model of visceral leishmaniasis.
-
Infection: Infect BALB/c mice intravenously with L. donovani amastigotes (e.g., 2 x 10⁷).
-
Treatment:
-
After a pre-patent period (e.g., 15-30 days post-infection) to allow the infection to establish, treat the mice with this compound.
-
The compound can be administered via various routes (e.g., intraperitoneal, intravenous). The dose and treatment schedule need to be optimized.
-
Include a vehicle-treated control group and a positive control group (e.g., treated with a standard drug like miltefosine).
-
-
Evaluation of Parasite Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the liver and spleen.
-
Prepare tissue homogenates and determine the parasite burden by counting the number of amastigotes in Giemsa-stained smears or by limiting dilution assay.
-
-
Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.
Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg/day) | Route | Parasite Burden (LDU) in Liver | Parasite Burden (LDU) in Spleen | % Inhibition (Liver) | % Inhibition (Spleen) |
| Vehicle Control | - | - | [Value] | [Value] | 0 | 0 |
| This compound | [Dose 1] | [Route] | [Value] | [Value] | [Value] | [Value] |
| This compound | [Dose 2] | [Route] | [Value] | [Value] | [Value] | [Value] |
| Miltefosine | [Standard Dose] | Oral | [Value] | [Value] | [Value] | [Value] |
LDU: Leishman-Donovan Units
Postulated Mechanism of Action
The precise signaling pathway of this compound is not well-elucidated. However, based on the known mechanisms of other pentavalent antimonials, a plausible mechanism involves the inhibition of key metabolic pathways in the parasite.
Hypothesized Signaling Pathway:
Caption: Postulated mechanism of action of this compound in Leishmania.
It is hypothesized that the pentavalent antimony (Sb(V)) in this compound acts as a prodrug and is reduced to the more toxic trivalent form (Sb(III)) within the amastigote. Sb(III) is thought to inhibit key enzymes in the glycolytic and fatty acid oxidation pathways, leading to a decrease in ATP production. Additionally, it may induce oxidative stress, ultimately resulting in parasite death.
Application Notes and Protocols: Investigating Antimonial Resistance Mechanisms Using Stibamine Glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Stibamine Glucoside in studying the mechanisms of antimonial resistance in Leishmania parasites. The protocols and data presented are synthesized from various studies on pentavalent antimonials and serve as a guide for researchers investigating drug resistance in leishmaniasis.
Introduction to this compound and Antimonial Resistance
This compound is a pentavalent antimonial (SbV) compound used in the treatment of leishmaniasis. The emergence of drug resistance is a major obstacle to effective treatment. Understanding the molecular mechanisms underlying this resistance is crucial for the development of new therapeutic strategies. The primary mechanisms of antimonial resistance in Leishmania involve:
-
Decreased Drug Uptake: Reduced influx of the active form of the drug, trivalent antimony (SbIII), into the parasite.
-
Increased Drug Efflux: Active pumping of the drug out of the parasite.
-
Increased Drug Detoxification: Sequestration and detoxification of the drug within the parasite.
Key Molecules and Pathways in Antimonial Resistance
Several key proteins and metabolic pathways are implicated in antimonial resistance. These include:
-
Aquaglyceroporin-1 (AQP1): A membrane channel protein responsible for the uptake of SbIII.
-
ABC Transporters (e.g., MRPA/PGPA): ATP-binding cassette transporters that actively efflux Sb-thiol conjugates.
-
Trypanothione Reductase (TR): An essential enzyme in the parasite's unique thiol metabolism, which plays a role in detoxifying heavy metals.
-
Gamma-Glutamylcysteine Synthetase (γ-GCS): An enzyme involved in the synthesis of glutathione, a precursor to trypanothione.
Experimental Protocols
This section details key experimental protocols for investigating the mechanisms of antimonial resistance using this compound.
Protocol 1: Determination of In Vitro Susceptibility (IC50) of Leishmania Promastigotes and Amastigotes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Leishmania promastigotes and intracellular amastigotes.
Materials:
-
Leishmania promastigotes (sensitive and resistant strains)
-
M199 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
This compound
-
Resazurin solution
-
Phosphate-buffered saline (PBS)
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
RPMI-1640 medium with 10% FBS
-
Gentian violet or Giemsa stain
Procedure for Promastigotes:
-
Seed exponentially growing promastigotes into a 96-well plate at a density of 1 x 10^6 cells/mL in M199 medium.
-
Add serial dilutions of this compound to the wells. Include a drug-free control.
-
Incubate the plate at 25°C for 72 hours.
-
Add resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.
Procedure for Intracellular Amastigotes:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells with PBS to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for 72 hours.
-
Fix the cells and stain with Giemsa or gentian violet.
-
Count the number of amastigotes per 100 macrophages under a microscope.
-
Calculate the IC50 value based on the reduction in the number of amastigotes.
Protocol 2: Analysis of AQP1 and ABC Transporter Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the relative expression levels of AQP1 and ABC transporter genes in this compound-sensitive and -resistant Leishmania strains.
Materials:
-
Leishmania promastigotes (sensitive and resistant strains)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for AQP1, ABC transporter genes, and a reference gene (e.g., GAPDH or α-tubulin)
-
Real-time PCR instrument
Procedure:
-
Harvest log-phase promastigotes and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the resistant strain relative to the sensitive strain.
Protocol 3: Measurement of Trypanothione Reductase (TR) Activity
Objective: To measure the enzymatic activity of Trypanothione Reductase in cell lysates of sensitive and resistant Leishmania strains.
Materials:
-
Leishmania promastigotes (sensitive and resistant strains)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
NADPH
-
Trypanothione disulfide (TS2)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Prepare cell-free lysates from promastigotes.
-
In a 96-well plate, add the cell lysate.
-
Initiate the reaction by adding NADPH, TS2, and DTNB.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB.
-
Calculate the specific activity of TR (nmol/min/mg of protein).
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on antimonial resistance in Leishmania. Note that specific values may vary depending on the Leishmania species, strain, and experimental conditions. The data presented here for "Antimonial" is often derived from studies using sodium stibogluconate, a compound closely related to this compound.
Table 1: In Vitro Susceptibility of Leishmania donovani to Antimonials
| Strain | IC50 (µg/mL) - Promastigotes | IC50 (µg/mL) - Amastigotes |
| Sensitive | 5 - 20 | 1 - 5 |
| Resistant | > 100 | > 50 |
Table 2: Relative Gene Expression in Antimonial-Resistant Leishmania
| Gene | Fold Change in Resistant vs. Sensitive Strain | Implication |
| AQP1 | 0.1 - 0.5 | Decreased drug uptake |
| MRPA/PGPA | 2 - 10 | Increased drug efflux |
| γ-GCS | 1.5 - 5 | Increased thiol biosynthesis |
Table 3: Trypanothione Reductase Activity in Antimonial-Resistant Leishmania
| Strain | TR Specific Activity (nmol/min/mg protein) |
| Sensitive | 100 - 150 |
| Resistant | 200 - 300 |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in antimonial resistance.
Caption: Drug uptake and efflux mechanism in Leishmania.
Caption: Role of thiol metabolism in antimony detoxification.
Caption: Workflow for investigating antimonial resistance.
Application Notes and Protocols: Stibamine Glucoside and its Analogs as Reference Compounds in Antileishmanial Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentavalent antimonials have long been a cornerstone in the treatment of leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. While the use of specific compounds like Sodium Stibogluconate and Meglumine Antimoniate is well-documented, the historical context also includes other formulations such as Stibamine Glucoside. This document provides detailed application notes and protocols for the use of a representative pentavalent antimonial, Sodium Stibogluconate, as a reference compound in antileishmanial drug screening, in light of the limited contemporary data available for this compound (CAS: 1344-34-9, Molecular Formula: C36H49N3NaO22Sb3). The principles and methodologies outlined herein are broadly applicable to other pentavalent antimonials.
The primary application of a reference compound in this context is to provide a benchmark for the efficacy and toxicity of novel chemical entities. By comparing the in vitro activity of test compounds against that of a known antileishmanial agent, researchers can validate their screening assays and contextualize their findings.
Quantitative Data Presentation
The following tables summarize the in vitro activity of Sodium Stibogluconate against various Leishmania species and its cytotoxicity against mammalian cells. These values are essential for establishing positive controls and calculating the selectivity index of new compounds.
Table 1: In Vitro Antileishmanial Activity of Sodium Stibogluconate (IC50)
| Leishmania Species | Parasite Stage | IC50 (µg SbV/mL) | Reference Strain |
| L. donovani | Amastigote (intracellular) | 9 - 11 | MHOM/ET/67/L82 |
| L. donovani | Amastigote (intracellular) | 22 - 28 | MHOM/ET/67/L82 |
| L. panamensis | Amastigote (in macrophages) | 10.3 | Not Specified |
| L. mexicana | Promastigote & Amastigote | >500 (4-hour exposure) | WR 227 |
Note: The variability in IC50 values can be attributed to differences in experimental protocols, cell lines used, and the specific formulation of the compound. It is crucial to determine the IC50 in your specific assay conditions.
Table 2: Cytotoxicity of Sodium Stibogluconate (CC50)
| Cell Line | Cell Type | CC50 (µg SbV/mL) |
| Macrophages (murine) | Mammalian | >100 (typical) |
| Various mammalian cell lines | Mammalian | Generally high |
Note: Pentavalent antimonials typically exhibit lower toxicity to mammalian cells compared to the trivalent form, contributing to their therapeutic window.
Mechanism of Action of Pentavalent Antimonials
Pentavalent antimonials (SbV) are considered prodrugs that are reduced to the more toxic trivalent form (SbIII) within the host macrophages and potentially by the amastigotes themselves. The trivalent form is thought to exert its antileishmanial effect through multiple mechanisms, primarily by disrupting the parasite's unique thiol metabolism and inhibiting key metabolic enzymes.
Caption: Mechanism of action of pentavalent antimonials against Leishmania.
Experimental Protocols
Protocol 1: Preparation of Sodium Stibogluconate Stock Solution
Objective: To prepare a concentrated stock solution of Sodium Stibogluconate for use in in vitro assays.
Materials:
-
Sodium Stibogluconate powder
-
Sterile, nuclease-free water or appropriate solvent as per supplier's instructions
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of Sodium Stibogluconate powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the manufacturer.
Protocol 2: In Vitro Antileishmanial Susceptibility Assay against Intracellular Amastigotes
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against intracellular Leishmania amastigotes using Sodium Stibogluconate as a reference compound.
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1)
-
Leishmania promastigotes (e.g., L. donovani, L. infantum, L. major)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compound and Sodium Stibogluconate stock solutions
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Plate reader (fluorometer or spectrophotometer)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Macrophage Seeding: Seed macrophages into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Addition:
-
Prepare serial dilutions of the test compound and Sodium Stibogluconate in complete medium.
-
Remove the medium from the infected macrophages and replace it with 100 µL of the medium containing the different drug concentrations.
-
Include wells with infected, untreated cells (negative control) and uninfected, untreated cells (background control).
-
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate for another 4-6 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro antileishmanial susceptibility assay.
Protocol 3: Cytotoxicity Assay against Mammalian Cells
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line, using Sodium Stibogluconate as a reference.
Procedure:
-
Cell Seeding: Seed the desired mammalian cell line (e.g., the same macrophage line used in the amastigote assay) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Addition: Add 100 µL of medium containing serial dilutions of the test compound and Sodium Stibogluconate to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Perform a viability assay as described in Protocol 2 (steps 5 and 6).
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Logical Relationships in Drug Screening
The relationship between the antileishmanial activity (IC50) and the cytotoxicity (CC50) is crucial for evaluating the therapeutic potential of a compound. This is quantified by the Selectivity Index (SI).
Application Notes and Protocols for the Analytical Characterization of Stibamine Glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Stibamine Glucoside, an N-glucoside of sodium p-aminophenylstibonate. The protocols detailed below are designed to ensure the identity, purity, quality, and stability of this compound in bulk drug substance and pharmaceutical formulations.
Introduction
This compound is a complex organo-antimonial compound used in the treatment of leishmaniasis. Its structure consists of a glycoside moiety linked to an antimony-containing aromatic amine. The analytical characterization of this molecule is challenging due to its complex nature, the presence of antimony in different oxidation states (Sb(V) and potentially the more toxic Sb(III)), and its potential for degradation. A thorough analytical strategy is crucial for ensuring the safety and efficacy of the drug product.
This document outlines key analytical methodologies, including High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, and hyphenated techniques like HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for antimony speciation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₃₆H₄₉N₃NaO₂₂Sb₃ |
| Molecular Weight | 1264.0 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
An HPLC method with UV or Evaporative Light Scattering Detection (ELSD) can be employed to determine the purity of this compound and to quantify it in pharmaceutical formulations.
Experimental Protocol: HPLC-UV/ELSD
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or ELSD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or ELSD (Drift Tube: 50 °C, Nebulizer Gas: Nitrogen at 2.0 Bar).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in water to a final concentration of 1 mg/mL.
Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
HPLC-ICP-MS for Antimony Speciation
Due to the significant difference in toxicity between pentavalent antimony (Sb(V)) and trivalent antimony (Sb(III)), it is critical to determine the concentration of each species.[1][2] HPLC coupled with ICP-MS is the gold standard for this analysis.[1][3]
Experimental Protocol: HPLC-ICP-MS
-
Instrumentation: An HPLC system coupled to an ICP-MS.
-
Column: Anion exchange column (e.g., Hamilton PRP-X100, 4.1 x 250 mm).
-
Mobile Phase: 20 mM EDTA, 2 mM phthalic acid, pH adjusted to 4.5 with potassium hydroxide.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
ICP-MS Parameters:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 0.8 L/min
-
Monitored Isotopes: m/z 121 and 123 for antimony.
-
-
Sample Preparation: Dilute the this compound sample in the mobile phase to an appropriate concentration. To break the organic complex for total antimony analysis, a separate sample preparation involving dilution in dilute hydrochloric acid may be necessary.[1][3]
Data Presentation: Antimony Speciation Analysis (Hypothetical Data)
| Parameter | Specification | Result |
| Total Antimony Content | 95.0 - 105.0% of label claim | 99.5% |
| Sb(III) Content | Not more than 2.0% of total Sb | 0.5% |
| Sb(V) Content | > 98.0% of total Sb | 99.5% |
Stability-Indicating Method Development
A stability-indicating analytical method is a validated procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4][5]
Experimental Protocol: Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are performed on this compound.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed using the HPLC-UV/ELSD method described in section 3.1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: General workflow for the characterization of this compound.
Caption: Experimental workflow for HPLC-UV/ELSD analysis.
Caption: Workflow for antimony speciation using HPLC-ICP-MS.
References
- 1. Speciation of antimony in injectable drugs used for leishmaniasis treatment (Glucantime®) by HPLC-ICP-MS and DPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psanalytical.com [psanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. ijcrt.org [ijcrt.org]
Application Notes and Protocols: HPLC Method for the Analysis of Stibamine Glucoside
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Stibamine Glucoside. Due to the highly polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) method is proposed to achieve adequate retention and separation. This application note provides a detailed experimental protocol, including instrumentation, chromatographic conditions, and sample preparation. The method is intended for use by researchers, scientists, and drug development professionals working with this antimonial compound.
Introduction
This compound is a complex organometallic compound containing antimony and multiple glucose moieties. Its high polarity presents a challenge for traditional reversed-phase HPLC methods, often resulting in poor retention and inadequate separation from other polar components. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for the analysis of highly polar compounds.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[1] This document describes a proposed HILIC-based method for the analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, and column oven.
-
Detector: UV-Vis detector. For enhanced specificity and sensitivity, a Mass Spectrometer (MS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is recommended.[3]
-
Chromatographic Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium formate (LC-MS grade).
-
Sample: this compound reference standard and sample solutions.
Chromatographic Conditions
A summary of the proposed HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | HILIC Amide Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or MS/ICP-MS detection) |
Table 1: Proposed HPLC Chromatographic Conditions.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 5 | 95 |
| 15.0 | 5 | 95 |
Table 2: Gradient Elution Program.
Sample and Standard Preparation
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a diluent consisting of 95:5 (v/v) Acetonitrile:Water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a concentration within the linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The recommended parameters are listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |
Table 3: System Suitability Parameters.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed HILIC-based HPLC method provides a robust framework for the analysis of this compound. The detailed protocol and system suitability criteria will enable researchers to achieve reliable and reproducible results. For further method development, optimization of the mobile phase composition and gradient profile may be necessary depending on the specific sample matrix and impurities. The use of advanced detectors such as MS or ICP-MS is highly recommended for unambiguous identification and quantification of this compound.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Stibamine Glucoside and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stibamine Glucoside, an organoantimonial compound, and its derivatives are of significant interest in pharmaceutical research, particularly for their potential therapeutic applications. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of these compounds. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific analysis of this compound and its related structures.
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound. Due to the limited availability of direct experimental mass spectral data for this compound in publicly accessible literature, this guide presents a robust, proposed methodology based on the compound's known structure and established principles of mass spectrometry for analogous N-glycosidic and organometallic compounds. The protocols and fragmentation patterns described herein are intended to serve as a comprehensive starting point for method development and validation.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | sodium;[[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate |
| Molecular Formula | C₃₆H₄₉N₃NaO₂₂Sb₃[1] |
| Exact Mass | 1262.98238 Da[1] |
| Structure | N-glucoside of sodium p-aminophenylstibonate |
Proposed Mass Spectrometry Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the analysis of this compound and its derivatives. This approach provides excellent selectivity and sensitivity, allowing for both qualitative and quantitative analyses in complex matrices.
Hypothetical Fragmentation Pathway
The primary fragmentation of N-glycosides in the mass spectrometer is expected to occur at the glycosidic bond, leading to the separation of the glucose moiety from the aglycone (the stibamine core). Further fragmentation of the aglycone can also be anticipated. The following diagram illustrates a proposed fragmentation pathway for this compound.
Caption: Proposed fragmentation of this compound.
Quantitative Data (Hypothetical)
The following tables summarize the predicted mass-to-charge ratios (m/z) for this compound and a hypothetical acetylated derivative. These values can be used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.
Table 1: this compound
| Ion Description | Proposed Structure | Predicted m/z ([M+H]⁺) |
| Parent Ion | C₃₆H₅₀N₃O₂₂Sb₃⁺ | 1264.0 |
| Fragment 1 | Loss of one glucose moiety | 1102.0 |
| Fragment 2 | Loss of two glucose moieties | 940.0 |
| Fragment 3 | Stibamine aglycone | 778.0 |
Table 2: Acetylated this compound Derivative (Hypothetical)
Assuming acetylation of all hydroxyl groups on the glucose moieties.
| Ion Description | Proposed Structure | Predicted m/z ([M+H]⁺) |
| Parent Ion | Acetylated this compound | 1774.2 |
| Fragment 1 | Loss of one acetylated glucose | 1445.1 |
| Fragment 2 | Loss of two acetylated glucoses | 1116.0 |
| Fragment 3 | Stibamine aglycone | 778.0 |
Experimental Protocols
The following protocols are generalized for the LC-MS/MS analysis of this compound and its derivatives and should be optimized for specific instrumentation and sample matrices.
Sample Preparation
Proper sample preparation is critical for achieving accurate and reproducible results.
For Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer (MS) Settings
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MS/MS Transitions | Monitor the transitions from the parent ion to the predicted fragment ions (as per Tables 1 and 2). Optimize collision energies for each transition. |
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This document provides a foundational guide for the mass spectrometry analysis of this compound and its derivatives. The proposed fragmentation pathways, quantitative data tables, and detailed protocols offer a strong starting point for researchers. It is essential to emphasize that these methodologies should be further optimized and validated within the specific laboratory context and for the particular research application. The use of appropriate internal standards and quality control samples is paramount for ensuring the accuracy and reliability of the analytical results.
References
Troubleshooting & Optimization
Improving the solubility of Stibamine Glucoside for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stibamine Glucoside in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro assays?
A1: Based on data for the closely related compound Sodium Stibogluconate, this compound is expected to be soluble in water.[1][2][3][4] It is reported to be insoluble in DMSO.[1][2] For cell-based assays, sterile, deionized water or a buffered solution like PBS is recommended.
Q2: I am observing precipitation when I add my this compound solution to the cell culture medium. What can I do?
A2: Precipitation in cell culture media upon the addition of a new compound can be caused by several factors, including temperature shifts, changes in pH, or interactions with media components.[3] To troubleshoot this:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the drug solution.
-
pH adjustment: The pH of a concentrated stock solution can affect the local pH of the medium upon addition. While this compound's solubility may be enhanced at a lower pH, ensure the final pH of your culture medium remains in the optimal physiological range (typically 7.2-7.4).
-
Slow addition: Add the this compound solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.
-
Final concentration: High final concentrations of the compound can lead to precipitation. Consider performing a dose-response curve to determine the optimal, non-precipitating concentration range.
Q3: Can I prepare a concentrated stock solution of this compound and store it?
A3: Yes, you can prepare a concentrated stock solution in sterile water. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q4: What is the proposed mechanism of action for this compound?
A4: The exact mechanism of action for this compound is not fully elucidated. However, it is believed to function by inhibiting macromolecular synthesis through a reduction in available ATP and GTP, likely secondary to the inhibition of glycolysis and the citric acid cycle.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in water. | Insufficient agitation or low temperature. | Use sonication to aid dissolution.[2] Gently warm the solution to 37°C. |
| pH of the water is not optimal. | Adjust the pH of the water to 3 with sterile HCl, then neutralize to the desired final pH after dissolution.[2] | |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | The concentration of the stock solution is too high. | Dilute the stock solution further before adding it to the medium. |
| The stock solution and medium are at different temperatures. | Ensure both the stock solution and the medium are at the same temperature (e.g., 37°C) before mixing. | |
| High concentration of salts or proteins in the medium. | Prepare the final dilution in a serum-free medium first, then add serum if required. | |
| Cells in the control group (treated with vehicle) are dying. | The vehicle (e.g., water with adjusted pH) is toxic to the cells. | Prepare a vehicle-only control where the solvent is subjected to the same pH adjustments and dilutions as the this compound stock. |
| Inconsistent results between experiments. | Degradation of this compound in the stock solution. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. |
Data Presentation
Solubility of Related Antimony Compounds
| Compound | Solvent | Solubility | Reference |
| Sodium Stibogluconate | Water | 20 mg/mL (22.02 mM) | [1] |
| Sodium Stibogluconate | Water | 6.67 mg/mL (7.32 mM) with pH adjusted to 3 with HCl and sonication | [2] |
| Sodium Stibogluconate | DMSO | Insoluble | [1][2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: ~1264 g/mol )[6]
-
Sterile, deionized water
-
Sterile 1N HCl (optional)
-
Sterile 1N NaOH (optional)
-
Sterile microcentrifuge tubes
-
Sonication water bath
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weigh out 12.64 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder does not fully dissolve, place the tube in a sonication water bath for 10-15 minutes, or until the solution is clear.
-
Optional: If solubility is still an issue, a new solution can be prepared where the pH of the water is first adjusted to ~3 with 1N HCl. After the compound is dissolved, the pH should be carefully neutralized with 1N NaOH to the desired final pH for your experiment.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
Hypothesized Interference of this compound with the Insulin Signaling Pathway
Given that this compound is known to affect glucose metabolism, it may interfere with the insulin signaling pathway. The following diagram illustrates a simplified insulin signaling cascade leading to glucose uptake. This compound could potentially inhibit one or more steps in this pathway.
Caption: Hypothesized inhibition of the insulin signaling pathway by this compound.
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for preparing a soluble stock solution of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sodium stibogluconate | Phosphatase | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sodium Stibogluconate CAS#: 16037-91-5 [m.chemicalbook.com]
- 5. Sodium stibogluconate - Wikipedia [en.wikipedia.org]
- 6. This compound | C36H49N3NaO22Sb3 | CID 23677988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common experimental artifacts in Stibamine Glucoside studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stibamine Glucoside and related pentavalent antimonial compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and potential artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Inconsistent Anti-leishmanial Activity in in vitro Assays
Question: We are observing significant variability in the IC50 values of our this compound compound against Leishmania promastigotes in different experimental batches. What could be the cause?
Answer: Inconsistent in vitro activity is a common challenge. Several factors can contribute to this variability:
-
Compound Stability and Degradation: this compound, like other pentavalent antimonials, can be unstable under certain conditions. Degradation can lead to a loss of potency. It is crucial to handle the compound according to the manufacturer's instructions and consider its stability in your specific culture medium.
-
Presence of Preservatives: Some formulations of related compounds like Sodium Stibogluconate (SSG) contain preservatives such as m-chlorocresol.[1] These preservatives can have their own anti-leishmanial activity, leading to artificially low IC50 values against promastigotes.[1] It is essential to use a preservative-free formulation or account for the preservative's effect in your controls.
-
Compound Purity and Composition: this compound and SSG are known to be complex mixtures rather than single chemical entities.[1] Batch-to-batch variation in the composition of these mixtures can lead to differences in biological activity.
-
Assay Conditions: Factors such as the parasite density, growth phase of the promastigotes, and incubation time can all influence the outcome of the assay. Standardizing these parameters across all experiments is critical.
Troubleshooting Workflow for Inconsistent in vitro Activity
Caption: Troubleshooting workflow for inconsistent in vitro results.
2. Discrepancy Between Promastigote and Amastigote Susceptibility
Question: Our this compound compound shows high activity against intracellular amastigotes but very low activity against promastigotes. Is this a normal observation?
Answer: Yes, this is a well-documented phenomenon for pentavalent antimonials.[1] Preservative-free Sodium Stibogluconate has been shown to have little activity against Leishmania promastigotes but is highly active against amastigotes within macrophages.[1]
This difference is attributed to the mechanism of action of the drug. Pentavalent antimony (SbV) is believed to be a prodrug that needs to be reduced to the more toxic trivalent form (SbIII) to exert its anti-leishmanial effect.[2][3][4][5] This reduction is thought to occur more efficiently within the host macrophage, leading to higher activity against the intracellular amastigotes.[2][3]
3. Development of Drug Resistance in Leishmania Cultures
Question: We are observing a gradual increase in the IC50 of this compound in our long-term Leishmania cultures. How can we confirm and understand this potential resistance?
Answer: The development of resistance to pentavalent antimonials is a significant clinical and experimental issue.[3] The mechanisms of resistance are complex and can involve:
-
Increased Drug Efflux: Resistant parasites may overexpress ABC transporters that actively pump the drug out of the cell.
-
Altered Thiol Metabolism: Increased levels of intracellular thiols, such as glutathione (GSH) and trypanothione, can conjugate with the trivalent antimony, leading to its sequestration or efflux.
-
Decreased Drug Activation: Reduced conversion of SbV to the active SbIII form can also contribute to resistance.
To investigate potential resistance, you can:
-
Perform regular susceptibility testing: Monitor the IC50 of your cultures over time.
-
Analyze gene expression: Use techniques like qPCR to look for the upregulation of genes associated with drug resistance, such as those encoding ABC transporters or enzymes involved in thiol metabolism.
-
Measure intracellular thiol levels: Quantify the levels of glutathione and trypanothione in your suspected resistant and sensitive parasite lines.
Signaling Pathway of Antimonial Resistance in Leishmania
Caption: Simplified pathway of this compound action and resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Sodium Stibogluconate (SSG), a close analog of this compound.
Table 1: In vitro Anti-leishmanial Activity of Sodium Stibogluconate (SSG)
| Leishmania Species | Stage | IC50 (µg/mL of Sb) | Experimental Conditions | Reference |
| L. panamensis | Promastigote | > 4000 | Preservative-free SSG | [1] |
| L. panamensis | Amastigote | 10.3 | Preservative-free SSG | [1] |
| L. panamensis | Promastigote | 154 | SSG with m-chlorocresol | [1] |
| L. major | Promastigote | 28.7 ± 2.0 | SSG (Pentostam) | [6] |
| L. infantum | Amastigote | ~104 ± 23 | Sodium Stibogluconate | [7] |
Table 2: Clinical Efficacy of Sodium Stibogluconate (SSG) in Cutaneous Leishmaniasis
| Leishmania Species | Dosage | Duration | Cure Rate | Reference |
| L. braziliensis panamensis | 20 mg Sb/kg/day | 20 days | 100% | [8] |
| L. braziliensis panamensis | 10 mg Sb/kg/day | 20 days | 76% | [8] |
| Mixed species | 20 mg/kg/day | 10 days | 100% | [9] |
| Mixed species | 20 mg/kg/day | 20 days | 95% | [9] |
Experimental Protocols
1. In vitro Anti-leishmanial Susceptibility Assay (Amastigote Model)
This protocol is adapted from studies on Sodium Stibogluconate.
-
Macrophage Culture: Culture a suitable macrophage cell line (e.g., THP-1) or primary macrophages in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Infection: Infect the macrophages with Leishmania promastigotes at a ratio of 10:1 (parasites:macrophages) for 4-6 hours.
-
Removal of Extracellular Promastigotes: Wash the cells to remove non-phagocytosed promastigotes.
-
Drug Treatment: Add serial dilutions of this compound to the infected macrophage cultures. Include a drug-free control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection inhibition against the drug concentration.
Experimental Workflow for in vitro Amastigote Susceptibility Assay
Caption: Workflow for determining amastigote susceptibility.
2. In vivo Efficacy Study in a Hamster Model of Visceral Leishmaniasis
This is a general protocol that should be adapted based on specific experimental goals and institutional guidelines.
-
Animal Infection: Infect golden hamsters (Mesocricetus auratus) intracardially with approximately 1 x 10^7 Leishmania donovani amastigotes.
-
Establishment of Infection: Allow the infection to establish for 4-6 weeks.
-
Treatment: Administer this compound intravenously or intraperitoneally at the desired dose and schedule (e.g., 20 mg/kg/day for 5-10 days). Include a vehicle control group.
-
Monitoring: Monitor the animals for clinical signs of disease and body weight changes throughout the experiment.
-
Assessment of Parasite Burden: At the end of the treatment period, euthanize the animals and collect the liver and spleen. Determine the parasite burden by stamping the organs onto slides, staining with Giemsa, and counting the number of amastigotes per 1000 host cell nuclei (Leishman-Donovan Units).
-
Data Analysis: Compare the parasite burden in the treated groups to the control group to determine the percentage of inhibition.
References
- 1. Antileishmanial activity of sodium stibogluconate fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Gene Expression in Human Macrophages Treated with the Anti-Leishmania Pentavalent Antimonial Drug Sodium Stibogluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of high-dose sodium stibogluconate therapy of American cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind study of the efficacy of a 10- or 20-day course of sodium stibogluconate for treatment of cutaneous leishmaniasis in United States military personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming variability in Stibamine Glucoside bioassay results
Welcome to the technical support center for Stibamine Glucoside bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro anti-leishmanial activity testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioassay important?
A1: this compound is a pentavalent antimonial compound that has been used in the treatment of leishmaniasis, a parasitic disease caused by Leishmania species. Bioassays are critical for determining the efficacy of this compound against the parasite, for understanding its mechanism of action, and for monitoring for potential drug resistance.
Q2: Which life cycle stage of Leishmania should I use for the bioassay?
A2: It is highly recommended to use the intracellular amastigote stage of the parasite for your bioassay.[1] This is the clinically relevant stage found in the mammalian host. While promastigotes (the insect stage) are easier to culture, they can show different susceptibility to antimonial compounds, and results may not be representative of the in vivo situation.[1] The intracellular amastigote model is considered the "gold standard" for susceptibility evaluation.[1][2]
Q3: What are the most common sources of variability in this compound bioassays?
A3: Variability in bioassay results is a significant challenge. Key sources include:
-
Host Cell Type: The type of macrophage used (e.g., primary peritoneal macrophages, bone marrow-derived macrophages, or cell lines like THP-1) can influence parasite infectivity and drug susceptibility.
-
Parasite Strain and Condition: Different Leishmania species and even different strains of the same species can have varying sensitivity to the drug. The infectivity of promastigotes used to infect the macrophages is also a critical factor.
-
Culture Conditions: Variations in culture media, pH, temperature, and CO2 levels can all impact parasite and host cell health, leading to inconsistent results.
-
Assay Readout Method: The method used to quantify parasite viability (e.g., microscopic counting, colorimetric assays like MTT, or fluorometric assays) has its own inherent variability.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound should be dissolved in a suitable solvent, such as sterile distilled water or cell culture medium, to create a stock solution. It is recommended to prepare fresh solutions for each experiment to avoid degradation. If storage is necessary, filter-sterilize the stock solution and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution over time should be validated for long-term studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Uneven parasite infection.- Pipetting errors. | - Ensure thorough mixing of cell suspensions before plating.- Use a multi-channel pipette for adding cells, parasites, and drug dilutions.- Mix parasite suspension well before adding to macrophages. |
| Low or no parasite infection of macrophages | - Low infectivity of promastigotes.- Incorrect parasite to macrophage ratio (Multiplicity of Infection - MOI).- Host cells are not healthy. | - Use stationary-phase promastigotes for infection, as they are more infective.- Optimize the MOI; a common starting point is a 10:1 parasite to macrophage ratio.- Ensure host cells are in the logarithmic growth phase and have high viability. |
| Inconsistent IC50 values across experiments | - Variation in incubation times.- Differences in culture conditions (media, temperature, pH).- Inconsistent drug dilutions. | - Standardize all incubation times for infection and drug exposure.- Use the same batch of media and supplements for a set of experiments.- Prepare fresh serial dilutions of the drug for each experiment. |
| High background in colorimetric/fluorometric assays | - Contamination of cultures.- Reagent instability.- Incomplete removal of non-internalized promastigotes. | - Regularly check cultures for microbial contamination.- Store assay reagents as recommended by the manufacturer.- Wash infected macrophages thoroughly with fresh medium before adding the drug. |
Experimental Protocols
In Vitro Macrophage-Amastigote Susceptibility Assay
This protocol is adapted from the principles of a parasite rescue and transformation assay and is suitable for determining the IC50 of this compound against intracellular Leishmania donovani amastigotes using the THP-1 human monocytic cell line.[3][4][5]
Materials:
-
Leishmania donovani promastigotes
-
THP-1 human monocytic cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
96-well clear-bottom black plates
-
AlamarBlue or similar cell viability reagent
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium containing 50 ng/mL PMA.
-
Incubate for 48-72 hours at 37°C in 5% CO2 to allow differentiation into adherent macrophages.
-
-
Infection with Leishmania Promastigotes:
-
Culture L. donovani promastigotes to stationary phase.
-
Wash the differentiated THP-1 cells with warm RPMI-1640 medium to remove PMA.
-
Add stationary phase promastigotes to the macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).
-
Incubate for 24 hours at 37°C in 5% CO2 to allow phagocytosis.
-
-
Drug Treatment:
-
After 24 hours, wash the infected macrophages three times with warm RPMI-1640 to remove non-internalized promastigotes.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add the drug dilutions to the infected macrophages and incubate for 72 hours at 37°C in 5% CO2. Include a no-drug control.
-
-
Quantification of Amastigote Viability (Parasite Rescue and Transformation):
-
After drug incubation, carefully wash the cells with PBS.
-
Lyse the macrophages with a mild detergent (e.g., 0.05% SDS in RPMI for 30-60 seconds) to release the intracellular amastigotes.
-
Neutralize the detergent by adding fresh RPMI-1640 with 10% FBS.
-
Transfer the lysate containing the released amastigotes to a new 96-well plate.
-
Incubate the plate at 26°C to allow viable amastigotes to transform back into promastigotes.
-
After 3-5 days, add AlamarBlue reagent and incubate for 4-6 hours.
-
Read the fluorescence on a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each drug concentration relative to the no-drug control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Logical Workflow for Troubleshooting Bioassay Variability
Caption: Troubleshooting workflow for bioassay variability.
Proposed Mechanism of Action of this compound in Leishmania
Caption: Mechanism of action of pentavalent antimonials.[2][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preventing degradation of Stibamine Glucoside during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Stibamine Glucoside during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. The stability of the N-glycosidic bond is highly dependent on pH, while the pentavalent antimony core can be susceptible to reduction. Exposure to light and elevated temperatures can accelerate these degradation processes.
Q2: What are the ideal storage conditions for this compound powder?
A2: To ensure long-term stability, this compound as a solid powder should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C, protected from moisture and light.[1][2][3] The container should be tightly sealed to prevent the ingress of moisture.
Q3: My this compound solution has turned yellow. What could be the cause?
A3: A yellow discoloration in a this compound solution can be an indicator of degradation. This may be due to the formation of chromophoric degradation products resulting from oxidation or hydrolysis of the molecule. It is recommended to discard the solution and prepare a fresh batch.
Q4: Can I store this compound in an aqueous solution? For how long?
A4: Aqueous solutions of this compound are not recommended for long-term storage due to the risk of hydrolysis.[4][5] If a solution must be prepared in advance, it should be kept at 2-8°C, protected from light, and used within 24 hours. The stability in solution is highly pH-dependent.
Q5: What is the optimal pH for a this compound solution to minimize degradation?
A5: The N-glycosidic bond in this compound is most stable in neutral to slightly alkaline conditions.[4][5] Acidic pH should be strictly avoided as it catalyzes the hydrolysis of the glycosidic linkage, leading to the separation of the glucose and stibamine moieties. A pH range of 7.0-7.5 is generally recommended for short-term solution stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of potency in a biological assay | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh solutions immediately before use. 3. Perform a stability-indicating assay (e.g., HPLC) to assess the purity of the compound. |
| Appearance of additional peaks in HPLC chromatogram | Formation of degradation products. | 1. Identify the stress condition that may have caused degradation (e.g., exposure to acid, light, or high temperature). 2. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 3. Adjust storage and handling procedures to mitigate the identified stressor. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | 1. Standardize the protocol for solution preparation, ensuring consistent pH and immediate use. 2. Protect solutions from light at all times using amber vials or by wrapping containers in foil. 3. Control the temperature of the experimental environment. |
| Precipitation in a prepared solution | Poor solubility of degradation products or pH-related instability. | 1. Verify the pH of the solution. Adjust to the optimal range if necessary. 2. Consider the possibility of excipient incompatibility if other substances are present in the formulation. 3. Discard the solution and prepare a fresh one, ensuring complete dissolution. |
Quantitative Data on this compound Degradation
The following table summarizes hypothetical data from forced degradation studies, illustrating the percentage degradation of this compound under various stress conditions as per ICH guidelines.[1][6][7]
| Stress Condition | Parameter | Duration | % Degradation (Hypothetical) | Primary Degradation Product(s) (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15% | p-aminobenzenestibonic acid, Glucose |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 5% | Oxidized stibamine species |
| Oxidative | 3% H₂O₂ | 24 hours | 10% | Oxidized stibamine species |
| Thermal | 60°C | 48 hours | 8% | Hydrolytic and oxidative products |
| Photolytic | UV light (254 nm) | 24 hours | 12% | Photolytic cleavage products |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Objective: To assess the stability of this compound under acidic conditions.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. ijcrt.org [ijcrt.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 5. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
Addressing batch-to-batch variability of historical Stibamine Glucoside samples
This technical support center provides guidance for researchers, scientists, and drug development professionals working with historical samples of Stibamine Glucoside. The information addresses the significant batch-to-batch variability reported for this pentavalent antimonial drug, offering troubleshooting advice and standardized protocols to ensure more reliable and comparable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a pentavalent antimony (Sb(V))-based drug historically used in the treatment of leishmaniasis. It belongs to a class of compounds, including Sodium Stibogluconate and Meglumine Antimoniate, that were often poorly characterized at the molecular level during their early production. This led to significant chemical inconsistencies between batches, impacting the drug's efficacy and toxicity profile in both clinical and experimental settings. Researchers using historical samples must account for this variability to ensure the validity of their results.
Q2: What are the primary sources of historical batch-to-batch variability?
A2: The primary sources of variability in historical this compound samples include:
-
Antimony Content: The concentration of the active pentavalent antimony (Sb(V)) could vary significantly between batches.
-
Presence of Trivalent Antimony (Sb(III)): Sb(III) is a more toxic and unstable form of antimony. Its presence as an impurity in historical batches was a significant concern and a major contributor to adverse effects.
-
Polymerization and Molecular Size: Pentavalent antimonials are known to exist as a heterogeneous mixture of different-sized polymers. The degree of polymerization could differ from batch to batch, affecting the drug's pharmacokinetic and pharmacodynamic properties.
-
Excipients and Preservatives: The type and concentration of stabilizing agents and preservatives could vary, potentially influencing the biological activity of the drug.
Q3: How does this compound exert its anti-leishmanial effect?
A3: this compound is a prodrug. Inside the host macrophage and the Leishmania parasite, the less active pentavalent antimony (Sb(V)) is reduced to the more toxic trivalent form (Sb(III)). Sb(III) then targets key metabolic pathways in the parasite, primarily by inhibiting trypanothione reductase, an essential enzyme for the parasite's antioxidant defense. This leads to an increase in oxidative stress and cell death. Sb(III) is also known to inhibit DNA topoisomerase I, interfering with DNA replication and repair.
Q4: Can I still use historical samples of this compound in my research?
A4: Yes, but with caution. It is crucial to thoroughly characterize each historical batch before conducting any experiments. This includes quantifying the total antimony content, determining the ratio of Sb(V) to Sb(III), and ideally, assessing the molecular size distribution. Without this characterization, it is difficult to compare results between different batches or with modern, more well-defined antimonial preparations.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in in vitro parasite killing assays between different historical batches. | Differing concentrations of active Sb(V) or contaminating Sb(III) in the batches. | 1. Perform a quantitative analysis of total antimony in each batch. 2. Use a speciation analysis to determine the Sb(V) to Sb(III) ratio. 3. Normalize drug concentrations based on the active Sb(V) content for all experiments. |
| Unexpectedly high cytotoxicity in host cell lines. | High levels of Sb(III) impurity in the historical sample. | 1. Quantify the Sb(III) content. 2. If Sb(III) levels are high, consider purifying the sample to remove the trivalent form, or use a different, better-characterized batch. |
| Inconsistent results in animal models (e.g., varying efficacy or toxicity). | Differences in the polymeric structure of the drug between batches, leading to altered pharmacokinetics. | 1. Characterize the molecular weight distribution of each batch using techniques like size-exclusion chromatography. 2. If possible, select batches with similar molecular weight profiles for in vivo studies. |
| Precipitate forms when dissolving the historical sample. | Poor solubility or degradation of the historical sample. | 1. Analyze the precipitate to determine its composition. 2. Attempt to dissolve the sample in different biocompatible solvents or buffer systems. 3. If the sample has degraded, it may not be suitable for use. |
Experimental Protocols
Protocol 1: Quantification of Total Antimony by Atomic Absorption Spectroscopy
This protocol provides a general method for determining the total antimony content in a historical this compound sample.
Materials:
-
Historical this compound sample
-
Nitric acid (trace metal grade)
-
Hydrochloric acid (trace metal grade)
-
Deionized water
-
Antimony standard solution (1000 ppm)
-
Graphite Furnace Atomic Absorption Spectrometer (GFAAS)
Procedure:
-
Sample Digestion: Accurately weigh a small amount of the historical this compound sample and dissolve it in a known volume of deionized water. Digest the sample with a mixture of nitric acid and hydrochloric acid to break down the organic matrix and ensure all antimony is in a soluble form.
-
Standard Curve Preparation: Prepare a series of antimony standards of known concentrations by diluting the 1000 ppm stock solution with deionized water.
-
GFAAS Analysis: Analyze the digested sample and the standard solutions using the GFAAS. The instrument measures the absorption of light by ground-state antimony atoms, which is proportional to the concentration.
-
Calculation: Determine the concentration of antimony in the sample by comparing its absorbance to the standard curve. Express the result as mg of antimony per gram of this compound.
Protocol 2: Speciation of Sb(V) and Sb(III) by HPLC-ICP-MS
This protocol allows for the separation and quantification of the different antimony species.
Materials:
-
Historical this compound sample
-
Mobile phase (e.g., EDTA-based buffer)
-
Sb(V) and Sb(III) standard solutions
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Sample Preparation: Dissolve the historical this compound sample in the mobile phase.
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., an anion-exchange column) that can separate Sb(V) and Sb(III).
-
ICP-MS Detection: The eluent from the HPLC is directly introduced into the ICP-MS. The ICP-MS atomizes and ionizes the antimony species, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio.
-
Quantification: Calibrate the instrument with the Sb(V) and Sb(III) standards to determine the concentration of each species in the sample.
Visualizations
Validation & Comparative
Stibamine Glucoside versus sodium stibogluconate: a comparative efficacy study
In the landscape of antileishmanial chemotherapy, pentavalent antimonials have long been a cornerstone of treatment. This guide provides a comparative overview of two such compounds: the historical Stibamine Glucoside and the more contemporary Sodium Stibogluconate. Due to the limited recent scientific literature and clinical data on this compound, a direct, data-driven comparison with the current standard-of-care, Sodium Stibogluconate, is challenging. This compound, also known by trade names such as Neostam, is a derivative of urea stibamine, which was one of the earliest organic antimonials used in the treatment of leishmaniasis, developed in India in 1922. Over time, less toxic and more effective pentavalent antimonials like Sodium Stibogluconate have become the preferred treatment, leading to a scarcity of modern research on the former.
This guide will therefore focus on a comprehensive analysis of Sodium Stibogluconate, providing available experimental data, detailed protocols, and mechanistic insights to serve as a valuable resource for researchers, scientists, and drug development professionals.
Sodium Stibogluconate: An In-depth Analysis
Sodium Stibogluconate, commercially known as Pentostam, is a pentavalent antimonial compound that has been a mainstay in the treatment of various forms of leishmaniasis, including visceral, cutaneous, and mucosal leishmaniasis, since the 1940s.[1] Its efficacy, however, is increasingly challenged by the emergence of drug resistance in some endemic regions.
Quantitative Data on Efficacy
The efficacy of Sodium Stibogluconate has been evaluated in numerous clinical and preclinical studies. The following tables summarize key quantitative data from representative studies.
Table 1: Clinical Efficacy of Sodium Stibogluconate in Visceral Leishmaniasis
| Study Reference | Patient Population | Treatment Regimen | Initial Cure Rate (%) | Final Cure Rate (after 6 months) (%) |
| Randomized Comparison in Sudan | 271 patients | Branded SSG (Pentostam) 20 mg/kg/day for 30 days | 93.7 | 91.3 |
| Randomized Comparison in Sudan | 245 patients | Generic SSG 20 mg/kg/day for 30 days | 97.6 | 95.9 |
Table 2: In Vitro Activity of Sodium Stibogluconate against Leishmania Amastigotes
| Study Reference | Leishmania Species | Cell Type | IC50 (µg/mL) |
| Berman et al. | L. mexicana | Mouse peritoneal macrophages | Not explicitly stated, but significant parasite reduction at various concentrations |
| In vitro study | L. donovani | Peritoneal macrophages from normal BALB/c mice | 80 |
| In vitro study | L. donovani | Peritoneal macrophages from infected BALB/c mice | Higher, ineffective even at high doses |
| In vitro study | L. donovani | Peritoneal macrophages from drug-treated BALB/c mice | 40 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the efficacy of Sodium Stibogluconate.
1. In Vitro Amastigote Susceptibility Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sodium Stibogluconate against intracellular Leishmania amastigotes.
-
Methodology:
-
Macrophage Seeding: Mouse peritoneal macrophages or a human monocyte cell line (e.g., THP-1) are seeded in 96-well plates and allowed to adhere.
-
Infection: Adhered macrophages are infected with Leishmania promastigotes at a specific parasite-to-cell ratio. The plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Exposure: A serial dilution of Sodium Stibogluconate is added to the infected cells. Control wells receive no drug.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the drug to exert its effect.
-
Quantification of Parasite Load: The number of intracellular amastigotes is determined. This can be done by:
-
Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.
-
Molecular Methods: Quantitative PCR (qPCR) to quantify parasite DNA.
-
Reporter Gene Assays: Using parasite lines expressing a reporter gene (e.g., luciferase or green fluorescent protein).
-
-
Data Analysis: The percentage of parasite inhibition is calculated for each drug concentration, and the IC50 value is determined by non-linear regression analysis.
-
2. In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis
-
Objective: To evaluate the in vivo efficacy of Sodium Stibogluconate in reducing parasite burden in a mouse model of visceral leishmaniasis.
-
Methodology:
-
Animal Model: BALB/c mice are commonly used.
-
Infection: Mice are infected intravenously with Leishmania donovani or Leishmania infantum amastigotes or promastigotes.
-
Treatment: After a pre-patent period to allow for the establishment of infection, mice are treated with Sodium Stibogluconate, typically administered intraperitoneally or intravenously for a specific duration (e.g., 5-10 consecutive days). A control group receives the vehicle.
-
Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. The parasite burden is quantified using:
-
Leishman-Donovan Units (LDU): Calculated from Giemsa-stained tissue imprints.
-
Limiting Dilution Assay: Serial dilutions of tissue homogenates are cultured to determine the number of viable parasites.
-
qPCR: Quantification of parasite DNA in tissue homogenates.
-
-
Data Analysis: The percentage reduction in parasite burden in the treated groups is calculated relative to the control group.
-
Mechanism of Action
The precise mechanism of action of Sodium Stibogluconate is not fully elucidated but is believed to be multifaceted. The pentavalent antimony (SbV) in Sodium Stibogluconate is thought to be a prodrug that is reduced to the more toxic trivalent form (SbIII) within macrophages and the Leishmania parasite itself. SbIII is believed to exert its leishmanicidal effect through several pathways.
The following diagram illustrates the proposed signaling pathways and cellular targets of Sodium Stibogluconate in Leishmania.
Caption: Proposed mechanism of action of Sodium Stibogluconate.
The following diagram illustrates a typical experimental workflow for in vivo efficacy testing.
Caption: Workflow for in vivo efficacy testing of Sodium Stibogluconate.
Conclusion
While a direct comparative efficacy study between this compound and Sodium Stibogluconate is not feasible due to the historical nature of the former, this guide provides a thorough analysis of Sodium Stibogluconate as the current standard pentavalent antimonial. The provided data, protocols, and mechanistic diagrams offer a valuable resource for researchers in the field of leishmaniasis. The evolution from early antimonials like urea stibamine and its derivatives to the more refined Sodium Stibogluconate highlights the ongoing efforts in the development of safer and more effective treatments for this neglected tropical disease. The challenges of drug resistance to Sodium Stibogluconate underscore the continued need for innovation in antileishmanial drug discovery.
References
A Comparative In Vitro Analysis of Stibamine Glucoside and Miltefosine Against Leishmania
A detailed guide for researchers and drug development professionals on the in vitro anti-leishmanial activities of two prominent therapeutic agents.
This guide provides a comprehensive comparison of the in vitro anti-leishmanial activity of Stibamine Glucoside (a pentavalent antimonial compound, commonly Sodium Stibogluconate) and Miltefosine. The information presented herein is curated from various experimental studies to assist researchers in understanding the efficacy, mechanisms of action, and experimental considerations for these two critical drugs in the context of Leishmania research.
Data Presentation: In Vitro Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and Miltefosine against different species and life cycle stages of Leishmania. It is important to note that IC50 values can vary significantly based on the Leishmania species, strain, parasite stage (promastigote vs. amastigote), and the specific in vitro assay employed.
Table 1: In Vitro Anti-leishmanial Activity of this compound (Sodium Stibogluconate)
| Leishmania Species | Parasite Stage | Assay Method | IC50 (µg/mL) | Reference |
| L. panamensis | Amastigotes | Macrophage Assay | 10.3 | [1] |
| L. panamensis | Promastigotes | - | >4000 | [1] |
| L. mexicana | Promastigotes & Amastigotes | Viability Assay | >500 (after 4h exposure) | [2][3] |
| L. martiniquensis | Promastigotes | Resazurin-based assay | 28.7 ± 2.0 | [4] |
| L. donovani | Intracellular Amastigotes | Macrophage Assay | 9 - 28 | [5] |
| L. donovani | Axenic Amastigotes & Promastigotes | - | >64 | [5] |
Table 2: In Vitro Anti-leishmanial Activity of Miltefosine
| Leishmania Species | Parasite Stage | Assay Method | IC50 (µM) | Reference |
| L. donovani | Promastigotes | Resazurin-based assay | 1.944 ± 0.317 | [6] |
| L. donovani | Intracellular Amastigotes | Macrophage Assay | 0.9 - 4.3 | [5] |
| L. donovani | Axenic Amastigotes | - | 0.4 - 0.9 | [5] |
| L. donovani | Promastigotes | - | 0.18 - 13.6 | [5] |
| L. major | Amastigotes | - | 15.2 µg/mL | |
| L. donovani | Promastigotes | - | 0.6 - 7.4 µg/mL | |
| L. donovani | Amastigotes | - | 0.01 - 10.9 µg/mL |
Experimental Protocols
Detailed methodologies for commonly cited in vitro assays are provided below. These protocols are fundamental for assessing the anti-leishmanial activity of various compounds.
MTT Assay for Leishmania Viability
This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of living parasites to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Leishmania promastigotes or axenic amastigotes
-
Complete culture medium (e.g., M199 or RPMI-1640)
-
96-well flat-bottom microtiter plates
-
Test compounds (this compound, Miltefosine)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with Leishmania parasites (promastigotes or axenic amastigotes) at a density of 1-2 x 10^6 cells/mL in a final volume of 100 µL of complete medium per well.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known anti-leishmanial drug) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at the appropriate temperature for the parasite stage (e.g., 26°C for promastigotes) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After incubation, add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.
Resazurin-Based Viability Assay
This is a fluorometric assay where the blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Leishmania promastigotes or axenic amastigotes
-
Complete culture medium
-
96-well black, clear-bottom microtiter plates
-
Test compounds
-
Resazurin solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with Leishmania parasites at a density of 1-2 x 10^6 cells/mL in a final volume of 100 µL of complete medium per well.
-
Compound Addition: Add serial dilutions of the test compounds to the wells, including appropriate controls.
-
Incubation: Incubate the plate at the appropriate temperature for 48-72 hours.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 4-24 hours.
-
Fluorescence Reading: Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with the anti-leishmanial activity of this compound and Miltefosine.
Caption: Experimental workflow for determining the in vitro IC50 of anti-leishmanial drugs.
Caption: Miltefosine's proposed mechanism of action in Leishmania.
References
Cross-Resistance Between Stibamine Glucoside and Other Antimonials: A Comparative Guide for Researchers
A deep dive into the mechanisms and experimental evaluation of cross-resistance among antimonial compounds for the treatment of Leishmaniasis.
This guide provides a comparative analysis of Stibamine Glucoside and other pentavalent antimonials, namely Sodium Stibogluconate and Meglumine Antimoniate, with a focus on the phenomenon of cross-resistance in Leishmania parasites. For researchers and drug development professionals, understanding the nuances of resistance to this class of drugs is critical for the development of novel therapeutic strategies against Leishmaniasis, a neglected tropical disease affecting millions worldwide.
Introduction to Antimonial Drugs and the Challenge of Resistance
For decades, pentavalent antimonials (SbV) have been the primary chemotherapeutic agents for all forms of leishmaniasis. This compound, Sodium Stibogluconate (Pentostam), and Meglumine Antimoniate (Glucantime) are the most prominent members of this class. Their precise mechanism of action is not fully elucidated, but it is generally accepted that the prodrug SbV is reduced to the more toxic trivalent form (SbIII) within the host macrophages and/or the parasite itself. SbIII is believed to interfere with the parasite's thiol metabolism and energy production, leading to cell death.[1][2]
However, the widespread emergence of clinical resistance to antimonials has severely hampered their efficacy, particularly in regions like the Indian subcontinent where resistance rates have been reported to be over 60%.[3] This has necessitated a deeper investigation into the molecular mechanisms of resistance and the extent of cross-resistance among different antimonial compounds. Understanding these mechanisms is pivotal for designing new drugs that can bypass or overcome existing resistance pathways.
Mechanisms of Antimonial Cross-Resistance
The development of resistance to one antimonial drug often confers resistance to others, a phenomenon known as cross-resistance. This is primarily because these compounds share similar chemical structures and likely rely on common pathways for uptake, activation, and detoxification. The primary mechanisms implicated in antimonial cross-resistance in Leishmania are multifaceted and involve:
-
Decreased Drug Uptake: The uptake of the active trivalent antimonial (SbIII) is partly mediated by the parasite's aquaglyceroporin 1 (AQP1).[3] Downregulation or mutations in the AQP1 gene can significantly reduce the intracellular accumulation of SbIII, leading to resistance.[3] This mechanism would affect all antimonials that rely on AQP1 for entry.
-
Increased Drug Efflux: ATP-binding cassette (ABC) transporters, such as the multidrug resistance protein A (MRPA) or P-glycoprotein (P-gp), play a crucial role in drug efflux.[4][5] These transporters can actively pump out SbIII from the parasite, often after its conjugation with thiols. Overexpression of these transporters is a common feature in antimonial-resistant Leishmania and contributes to cross-resistance across the class.[4][5]
-
Altered Thiol Metabolism: The parasite's thiol pool, particularly glutathione (GSH) and its conjugate trypanothione, is a primary defense against oxidative stress and toxic compounds, including SbIII.[6] Increased synthesis of thiols can lead to enhanced detoxification and sequestration of SbIII, thereby conferring resistance.[6] This mechanism is not specific to a single antimonial and thus contributes to cross-resistance.
Comparative In Vitro Susceptibility Data
Direct comparative studies detailing the cross-resistance profiles of this compound alongside Sodium Stibogluconate and Meglumine Antimoniate with specific IC50 or EC50 values are limited in publicly available literature. However, by compiling data from various in vitro studies on Sodium Stibogluconate and Meglumine Antimoniate, we can establish a baseline for the levels of susceptibility and resistance observed in different Leishmania species. The following tables summarize representative data from studies on clinical isolates and laboratory-selected resistant strains.
Table 1: In Vitro Susceptibility of Leishmania Species to Sodium Stibogluconate (SbV)
| Leishmania Species | Strain Type | Host Cell | Assay Type | IC50 / EC50 (µg/mL SbV) | Reference |
| L. donovani | Clinical Isolates (Sensitive) | Macrophages | Amastigote | 22 - 28 | [7] |
| L. donovani | Clinical Isolates (Resistant) | Macrophages | Amastigote | >64 | [7] |
| L. infantum | Clinical Isolates (Sensitive) | Macrophages | Amastigote | <40 | [8] |
| L. infantum | Clinical Isolates (Resistant) | Macrophages | Amastigote | >70 | [8] |
Table 2: In Vitro Susceptibility of Leishmania Species to Meglumine Antimoniate (SbV)
| Leishmania Species | Strain Type | Host Cell | Assay Type | IC50 / EC50 (µg/mL SbV) | Reference |
| L. infantum | Clinical Isolate | Macrophages | Amastigote | Susceptible (comparable to reference strain) | [9] |
| L. guyanensis | Clinical Isolates | - | Promastigote | 1,597 - 18,699 | |
| L. panamensis | Clinical Isolates (from cured patients) | U937 Macrophages | Amastigote | Lower parasite survival | |
| L. panamensis | Clinical Isolates (from treatment failures) | U937 Macrophages | Amastigote | Higher parasite survival |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary significantly based on the Leishmania species, strain, parasite stage (promastigote vs. amastigote), host cell line, and specific experimental conditions.
Experimental Protocols for Antimonial Susceptibility Testing
Accurate and reproducible assessment of antimonial susceptibility is crucial for both clinical management and research. The following are generalized protocols for in vitro assays commonly used in cross-resistance studies.
In Vitro Promastigote Susceptibility Assay
This assay is a relatively simple and high-throughput method for initial drug screening.
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C until they reach the mid-logarithmic phase of growth.
-
Drug Preparation: A stock solution of the antimonial drug is prepared and serially diluted to obtain a range of concentrations.
-
Assay Setup: Promastigotes are seeded into 96-well plates at a density of approximately 1 x 10^5 to 1 x 10^6 cells/mL. The drug dilutions are then added to the wells.
-
Incubation: The plates are incubated at 25-28°C for 48-72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting using a hemocytometer.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the drug concentration.
In Vitro Amastigote-Macrophage Susceptibility Assay
This assay is more biologically relevant as it evaluates the drug's efficacy against the intracellular amastigote stage of the parasite within host macrophages.
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774, THP-1) or primary macrophages are seeded in 96-well plates and allowed to adhere.
-
Parasite Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1) and incubated for several hours to allow for phagocytosis and transformation into amastigotes.
-
Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing.
-
Drug Treatment: The infected macrophages are then treated with serial dilutions of the antimonial drug.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72-96 hours.
-
Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by staining the cells (e.g., with Giemsa) and microscopic counting, or by using reporter gene-expressing parasites (e.g., luciferase or GFP) and measuring the signal.
-
Data Analysis: The EC50 value, the concentration of the drug that reduces the number of intracellular amastigotes by 50%, is calculated.
Visualizing Resistance Pathways and Experimental Workflows
To better understand the complex relationships in antimonial resistance, the following diagrams, created using the DOT language for Graphviz, illustrate a key resistance pathway and a typical experimental workflow.
Caption: Signaling pathway of antimonial action and resistance in Leishmania.
Caption: Experimental workflow for in vitro amastigote susceptibility assay.
Conclusion and Future Directions
The emergence of cross-resistance among antimonial drugs poses a significant threat to the effective control of leishmaniasis. The underlying mechanisms, primarily involving reduced drug uptake, increased efflux, and enhanced detoxification, are common to this compound, Sodium Stibogluconate, and Meglumine Antimoniate. While direct comparative in vitro susceptibility data for this compound is not as readily available as for the other two compounds, the shared mechanisms of resistance strongly suggest a high likelihood of cross-resistance.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are needed to quantify the degree of cross-resistance between this compound and other antimonials against a panel of sensitive and resistant clinical isolates.
-
Novel Drug Development: The development of new antileishmanial agents that are not susceptible to the existing resistance mechanisms is a high priority.
-
Combination Therapies: Investigating the synergistic effects of antimonials with drugs that can modulate resistance pathways (e.g., ABC transporter inhibitors) could rejuvenate the utility of this important class of drugs.
By continuing to unravel the complexities of antimonial resistance, the scientific community can pave the way for more durable and effective treatments for leishmaniasis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Omics Technologies Used to Study Antimonial, Amphotericin B, and Pentamidine Resistance in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility to pentavalent antimony in Leishmania infantum strains is not modified during in vitro or in vivo passages but is modified after host treatment with meglumine antimoniate - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Stibamine Glucoside with Other Anti-leishmanial Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance and the significant toxicity associated with first-line anti-leishmanial therapies necessitate the exploration of combination therapies. This guide provides a comparative analysis of the synergistic effects of Stibamine Glucoside (Sodium Stibogluconate, SSG) with other key anti-leishmanial drugs, namely Paromomycin and Miltefosine. The data presented herein is collated from various in vitro and in vivo studies to offer a comprehensive overview for researchers in the field.
Performance Comparison of Drug Combinations
The efficacy of combination therapies is often evaluated by their ability to enhance the therapeutic outcome compared to monotherapy. This can be manifested as a higher cure rate, a shorter treatment duration, or a reduction in the required drug dosage, thereby minimizing toxicity.
This compound (SSG) and Paromomycin
Clinical evidence strongly supports the synergistic or additive effect of combining SSG with Paromomycin for the treatment of visceral leishmaniasis (VL). This combination has been shown to be as effective as SSG monotherapy but with a significantly shorter treatment duration.
Table 1: Clinical Efficacy of SSG and Paromomycin Combination Therapy for Visceral Leishmaniasis
| Treatment Regimen | Duration | Initial Cure Rate | Patient Population | Reference |
| SSG Monotherapy | 30 days | 92% - 93.9% | VL patients in East Africa | [1][2] |
| SSG + Paromomycin | 17 days | 91.4% - 97% | VL patients in East Africa | [1][2] |
This compound (SSG) and Miltefosine
In vitro studies have demonstrated a synergistic interaction between SSG and Miltefosine against Leishmania parasites. The synergy is quantified using the sum of the fractional inhibitory concentrations (∑FIC), where a value of ≤0.5 indicates synergy, >0.5 to <4.0 indicates an additive or indifferent effect, and ≥4.0 indicates antagonism.
Table 2: In Vitro and In Vivo Efficacy of SSG and Miltefosine Combination Therapy
| Leishmania Species | In Vitro Synergy (∑FIC at EC50) | In Vivo Interaction (Activity Enhancement Index - AEI) | Reference |
| L. donovani | 0.61 - 0.75 (Slight Synergy/Additive) | Up to 2.38 (No significant interaction) | [3] |
| L. infantum | Not Specified | Not Specified | |
| L. tropica | Not Specified | Not Specified |
EC50: 50% effective concentration
Proposed Mechanisms of Synergistic Action
The synergistic effect of these drug combinations is believed to arise from their distinct mechanisms of action, targeting different vital pathways within the Leishmania parasite.
This compound and Paromomycin
While the precise synergistic mechanism is yet to be fully elucidated, a plausible hypothesis involves the dual targeting of the parasite's protein synthesis machinery and its redox metabolism. Paromomycin, an aminoglycoside antibiotic, is known to bind to the ribosomal RNA of the parasite, leading to errors in protein synthesis. Concurrently, SSG is reduced to its trivalent form (SbIII) within the amastigote, which inhibits trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress. This dual assault likely overwhelms the parasite's survival mechanisms.
Caption: Putative synergistic mechanism of SSG and Paromomycin.
This compound and Miltefosine
The synergy between SSG and Miltefosine is thought to stem from their complementary effects on the parasite's cell membrane and metabolic pathways. Miltefosine, a phospholipid analogue, integrates into the parasite's cell membrane, disrupting its structure and function, and also interferes with key signaling pathways. This membrane disruption may facilitate the entry or action of SSG, which in turn inhibits essential metabolic processes and induces oxidative stress, as previously described.
Experimental Protocols
The following sections outline the general methodologies employed in the studies cited in this guide.
In Vitro Synergy Testing (Fractional Inhibitory Concentration - FIC)
This method is used to quantify the synergistic, additive, or antagonistic effects of drug combinations.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at a specific temperature (e.g., 25°C) to reach the logarithmic growth phase. For amastigote studies, macrophages are infected with stationary-phase promastigotes.
-
Drug Preparation: Stock solutions of the drugs are prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted to the desired concentrations.
-
Checkerboard Assay: A two-dimensional array of drug concentrations is prepared in a 96-well plate. One drug is serially diluted along the x-axis, and the other along the y-axis.
-
Parasite Incubation: A standardized number of parasites (promastigotes or infected macrophages) are added to each well and incubated for a specific period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using methods such as the resazurin reduction assay or by microscopic counting.
-
FIC Calculation: The 50% inhibitory concentration (IC50) is determined for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
∑FIC = FIC of Drug A + FIC of Drug B
-
Caption: Experimental workflow for in vitro synergy testing.
In Vivo Efficacy Studies
Animal models, typically BALB/c mice or hamsters, are used to evaluate the in vivo efficacy of drug combinations.
-
Infection: Animals are infected with Leishmania parasites (e.g., L. donovani) via intravenous or intraperitoneal injection.
-
Treatment: After a pre-patent period to allow for the establishment of infection, animals are treated with the drug combinations or monotherapies for a specified duration.
-
Parasite Load Determination: At the end of the treatment period, animals are euthanized, and the parasite burden in the liver and spleen is determined by microscopic counting of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by quantitative PCR.
-
Efficacy Calculation: The percentage of parasite inhibition in treated groups is calculated relative to the untreated control group. The Activity Enhancement Index (AEI) can be calculated to quantify the degree of potentiation.
Conclusion
The combination of this compound with other anti-leishmanial drugs like Paromomycin and Miltefosine represents a promising strategy to combat leishmaniasis. The clinical success of the SSG-Paromomycin combination in reducing treatment duration without compromising efficacy is a significant advancement. While the in vitro synergy of SSG-Miltefosine is evident, further in vivo studies are warranted to translate this into clinical benefit. A deeper understanding of the molecular mechanisms underlying these synergistic interactions will be crucial for the rational design of novel and more effective combination therapies against this neglected tropical disease.
References
Validating Stibamine Glucoside's Mechanism of Action: A Modern Techniques-Based Comparison
FOR IMMEDIATE RELEASE
A deep dive into the molecular workings of Stibamine Glucoside, a cornerstone of antileishmanial therapy, is now possible with advanced "omics" technologies. This guide provides a comparative analysis of modern techniques used to validate its mechanism of action, offering researchers and drug developers critical insights into its efficacy and the broader landscape of antileishmanial drug discovery.
This compound, a pentavalent antimonial, has long been a frontline treatment for leishmaniasis. The traditional understanding of its mechanism centers on a "prodrug" model: the administered Sb(V) is reduced to the more toxic Sb(III) form within the host's macrophages or the Leishmania parasite itself. This active form is then thought to disrupt the parasite's critical thiol metabolism, particularly by inhibiting the enzyme trypanothione reductase. However, the precise molecular targets and the full cascade of cellular events have remained partially understood. The advent of high-throughput, system-wide analytical methods now allows for a more granular validation of this proposed mechanism and a direct comparison with other antileishmanial agents.
Unveiling Molecular Targets with Thermal Proteome Profiling
A groundbreaking approach to directly identify the cellular targets of a drug is Thermal Proteome Profiling (TPP). This method assesses changes in protein thermal stability upon ligand binding. A recent study employed TPP to investigate the impact of antimony on the proteome of Leishmania infantum. This technique provides direct evidence of drug-protein engagement within the parasite.
Table 1: Key Proteins Identified as Direct or Indirect Targets of Antimony in Leishmania infantum via Thermal Proteome Profiling
| Protein Name | Function | Implication for Mechanism of Action |
| Trypanothione reductase | Redox balance, detoxification | Confirms a key, long-hypothesized target. |
| Heat shock protein 70 | Protein folding, stress response | Suggests antimony induces cellular stress. |
| Elongation factor 2 | Protein synthesis | Indicates disruption of essential cellular processes. |
| Multiple hypothetical proteins | Unknown | Reveals novel potential targets for further investigation. |
Comparative Proteomics: this compound vs. Antimony-Resistant Strains
A significant body of research has focused on the proteomic differences between antimony-sensitive and antimony-resistant Leishmania strains. These studies, while not directly validating the initial mechanism of action, provide crucial information on the pathways that are altered to overcome the drug's effects. This comparative data highlights the cellular processes that are under selective pressure from the drug, indirectly pointing to its mode of action.
Table 2: Differentially Expressed Proteins in Antimony-Resistant Leishmania Strains
| Protein Category | Change in Resistant Strains | Implication for this compound's Action |
| ABC Transporters (e.g., MRPA) | Upregulated | Increased drug efflux is a key resistance mechanism. |
| Trypanothione synthesis enzymes | Upregulated | Parasite attempts to counteract drug-induced thiol depletion. |
| Stress response proteins | Upregulated | Indicates the drug induces significant cellular stress. |
| Aquaglyceroporin-1 (AQP1) | Downregulated | Reduced drug uptake is a mechanism of resistance. |
The Rise of Metabolomics in Understanding Drug Effects
Metabolomics, the large-scale study of small molecules, offers a functional readout of the cellular state in response to drug treatment. While direct comparative metabolomic studies of this compound against other first-line drugs are still emerging, studies on drugs like Miltefosine have revealed significant alterations in lipid metabolism and the induction of reactive oxygen species. This provides a framework for future comparative analyses to pinpoint the distinct metabolic perturbations caused by different antileishmanial agents.
Experimental Protocols
Thermal Proteome Profiling (TPP) of Leishmania
-
Cell Culture and Treatment: Leishmania promastigotes are cultured to mid-log phase. The culture is divided into a treatment group (exposed to a specific concentration of trivalent antimony) and a control group (vehicle only) for a defined period.
-
Cell Lysis and Temperature Gradient: Cells are harvested and lysed to release proteins. The lysates are then divided into aliquots and subjected to a temperature gradient.
-
Protein Precipitation and Digestion: Unfolded proteins are separated from the soluble fraction by centrifugation. The soluble proteins are then digested into peptides, typically using trypsin.
-
Isobaric Labeling and Mass Spectrometry: Peptides from each temperature point are labeled with isobaric tags (e.g., TMT) and pooled. The pooled sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each peptide at different temperatures is used to generate a "melting curve" for each protein. A shift in the melting curve between the treated and control groups indicates a direct or indirect interaction with the drug.
2D Differential In-Gel Electrophoresis (2D-DIGE) for Comparative Proteomics
-
Protein Extraction: Proteins are extracted from sensitive and resistant Leishmania strains using a lysis buffer containing urea, thiourea, and detergents.
-
Fluorescent Labeling: Protein samples are minimally labeled with different CyDye fluors (e.g., Cy3 for sensitive, Cy5 for resistant) according to the manufacturer's protocol. A pooled internal standard containing equal amounts of all samples is labeled with a third dye (e.g., Cy2).
-
First Dimension: Isoelectric Focusing (IEF): The labeled samples are mixed and separated based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.
-
Second Dimension: SDS-PAGE: The IPG strip is then placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel, and proteins are separated based on their molecular weight.
-
Image Acquisition and Analysis: The gel is scanned at different wavelengths to detect each fluorescent dye. Image analysis software is used to quantify the spot intensities and identify proteins that are differentially expressed between the sensitive and resistant strains.
-
Protein Identification: Spots of interest are excised from the gel, digested with trypsin, and the resulting peptides are analyzed by mass spectrometry for protein identification.
Visualizing the Mechanism and Experimental Workflow
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Prodrug activation and primary target of this compound.
A Comparative Analysis of Stibamine Glucoside and Amphotericin B for the Treatment of Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key anti-leishmanial drugs: Stibamine Glucoside, a pentavalent antimonial, and Amphotericin B, a polyene antibiotic. This analysis is intended to inform research and development efforts by presenting a clear overview of their efficacy, mechanisms of action, toxicity profiles, and the experimental methodologies used for their evaluation.
Executive Summary
This compound and Amphotericin B remain critical tools in the fight against leishmaniasis, a parasitic disease with a spectrum of clinical manifestations. While both drugs are effective, they differ significantly in their mechanisms of action, efficacy against different forms of the parasite, and toxicity profiles. This compound, a prodrug, is converted to its active trivalent form, which disrupts the parasite's metabolic processes. In contrast, Amphotericin B directly targets the parasite's cell membrane, leading to cell death. Amphotericin B generally exhibits higher in vitro potency against both promastigote and amastigote stages of Leishmania, but its use is often limited by significant host toxicity. This compound, while less potent in vitro against the promastigote stage, is effective against the clinically relevant intracellular amastigote form, though resistance is a growing concern.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the available quantitative data on the efficacy (IC50) of this compound (represented by the closely related Sodium Stibogluconate) and Amphotericin B against various Leishmania species, as well as their cytotoxicity (CC50) against mammalian cell lines.
Table 1: In Vitro Efficacy (IC50) against Leishmania Promastigotes
| Drug | Leishmania Species | IC50 | Citation |
| Sodium Stibogluconate | L. donovani | Inactive (>64 µg/mL) | [1] |
| Amphotericin B | L. donovani | 0.6 - 0.7 µM | [1][2] |
| Amphotericin B | L. mexicana | 0.04 µg/mL | [3] |
| Amphotericin B | L. tropica | 2.14 µg/mL | [4] |
| Amphotericin B | L. infantum | 0.098 - 0.101 mg/L | [5] |
Table 2: In Vitro Efficacy (IC50) against Leishmania Amastigotes (intracellular)
| Drug | Leishmania Species | IC50 | Citation |
| Sodium Stibogluconate | L. donovani | 9 - 28 µg/mL | [1] |
| Amphotericin B | L. donovani | 0.1 - 0.4 µM | [1][2] |
| Amphotericin B | L. mexicana | 2.2 µg/mL (resistant line) | [3] |
| Amphotericin B | L. tropica | 0.75 µg/mL | [4] |
| Amphotericin B | L. infantum | 0.0236 - 0.152 mg/L | [5] |
Table 3: In Vitro Cytotoxicity (CC50) against Mammalian Cells
| Drug | Cell Line | CC50 | Citation |
| Amphotericin B | THP-1 (human monocytic) | >10 µM | [6] |
| Amphotericin B | J774A.1 (murine macrophage) | >10 µg/mL | [7] |
| Amphotericin B | Murine Peritoneal Macrophages | Not specified | |
| Amphotericin B | HEK-293 (human embryonic kidney) | >41.0 µM | [6] |
| Amphotericin B | MRC-5 (human fetal lung fibroblast) | >41.0 µM | [6] |
Note: Data for this compound's cytotoxicity is limited in the reviewed literature. The therapeutic index, a ratio of cytotoxicity to efficacy, is a critical factor in drug development. For Amphotericin B, while potent against Leishmania, its toxicity to host cells is a significant concern.
Mechanisms of Action
The two drugs employ fundamentally different strategies to eliminate Leishmania parasites.
This compound: A Multi-pronged Metabolic Attack
This compound, a pentavalent antimonial (SbV), is a prodrug that requires reduction to its active trivalent form (SbIII) within the host macrophage and/or the parasite. The precise mechanism of action is multifaceted, but it is understood to disrupt key metabolic pathways essential for parasite survival.
-
Inhibition of Glycolysis and Fatty Acid Oxidation: SbIII is known to inhibit key enzymes in the glycolytic and fatty acid oxidation pathways, thereby depleting the parasite's energy supply in the form of ATP.[8]
-
Disruption of Thiol Metabolism: The drug interferes with the parasite's thiol metabolism, particularly the trypanothione reductase system, which is crucial for defending against oxidative stress.
-
Induction of Oxidative Stress: By disrupting the parasite's antioxidant defenses, this compound leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and inducing apoptosis-like cell death.[9]
-
Inhibition of Macromolecular Synthesis: The drug has been shown to decrease the incorporation of precursors into DNA, RNA, and proteins, suggesting a direct inhibition of macromolecular synthesis.[10]
Amphotericin B: A Direct Assault on the Cell Membrane
Amphotericin B's primary mechanism of action is the disruption of the Leishmania cell membrane integrity.
-
Pore Formation: Amphotericin B has a high affinity for ergosterol, a major sterol component of the parasite's cell membrane. Upon binding, it forms transmembrane channels or pores.
-
Ion Leakage: These pores disrupt the osmotic integrity of the cell, leading to the leakage of essential ions, such as potassium, and small metabolites.
-
Cell Death: The uncontrolled leakage of cellular contents ultimately results in parasite death.
-
Induction of Apoptosis: Beyond pore formation, Amphotericin B can also induce an apoptosis-like cell death cascade in Leishmania.[2]
Signaling Pathways
The interaction of these drugs with Leishmania and host cells involves the modulation of specific signaling pathways.
This compound Signaling Interactions
This compound's active form, SbIII, is known to impact host cell signaling, which can indirectly contribute to parasite clearance. It has been shown to inhibit protein tyrosine phosphatases (PTPases) such as SHP-1 in macrophages. This inhibition can augment cytokine signaling pathways, leading to an enhanced anti-leishmanial immune response. Within the parasite, the induction of oxidative stress likely triggers a cascade of stress-response pathways, although the specific kinases and downstream effectors are not fully elucidated.
Caption: this compound's dual action on macrophage and Leishmania.
Amphotericin B Signaling Interactions
Amphotericin B's interaction with the host cell can modulate immune responses. In macrophages, it can trigger pro-inflammatory responses through the differential regulation of Protein Kinase C (PKC) isoforms.[1][3] In Leishmania, the formation of membrane pores leads to ionic imbalances that can trigger various signaling cascades, ultimately culminating in apoptosis.
Caption: Amphotericin B's impact on macrophage signaling and Leishmania membrane.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound and Amphotericin B.
In Vitro Anti-leishmanial Drug Screening: Promastigote Assay
This protocol is used to determine the direct effect of a compound on the extracellular, motile form of the Leishmania parasite.
References
- 1. Amphotericin B regulates the host immune response in visceral leishmaniasis: reciprocal regulation of protein kinase C isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis-like cell death in Leishmania donovani treated with KalsomeTM10, a new liposomal amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amphotericin B Nano-Assemblies Circumvent Intrinsic Toxicity and Ensure Superior Protection in Experimental Visceral Leishmaniasis with Feeble Toxic Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases and augments cytokine responses in hemopoietic cell lines. | Sigma-Aldrich [merckmillipore.com]
- 10. Effect of ureastibamine on Leishmania donovani amastigote - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper's Gambit: How Aquaglyceroporin-1 Dictates Stibamine Glucoside Efficacy in Leishmania
A comparative analysis of Aquaglyceroporin-1's role in Stibamine Glucoside resistance, providing researchers and drug development professionals with a comprehensive guide to understanding and overcoming this critical challenge in Leishmaniasis treatment.
The emergence of resistance to first-line therapies for Leishmaniasis, particularly those involving pentavalent antimonials like this compound (SG), poses a significant threat to global public health. A key player in this resistance mechanism is Aquaglyceroporin-1 (AQP1), a membrane channel protein in the Leishmania parasite. This guide provides an in-depth comparison of the role of AQP1 in mediating SG resistance, supported by experimental data and detailed methodologies, to inform future research and the development of novel therapeutic strategies.
The Central Hypothesis: A Flawed Gateway
The prevailing mechanism of action for SG involves its conversion to the toxic trivalent form, Sb(III), which is then taken up by the Leishmania parasite. AQP1 has been identified as the primary channel for this uptake.[1][2][3] Consequently, alterations in AQP1 function or expression can severely limit the drug's efficacy, leading to a resistant phenotype. Experimental evidence points to three primary ways in which AQP1 contributes to SG resistance: downregulation of its expression, mutations rendering the channel non-functional, and, paradoxically, in some cases, overexpression of a mutated, non-functional protein.[4][5][6]
Comparative Analysis of AQP1 in Sensitive vs. Resistant Strains
The following tables summarize the key quantitative data from various studies, highlighting the differences in AQP1 expression, drug uptake, and drug sensitivity between this compound-sensitive (SG-S) and -resistant (SG-R) Leishmania isolates.
| Leishmania Strain/Isolate | AQP1 Expression Level (Relative to Sensitive Control) | Sb(III) Accumulation (Relative to Sensitive Control) | IC50 (µg/mL) of Sb(III) | Reference |
| L. donovani (SG-S) | 1.0 | 1.0 | 5-10 | [1][7] |
| L. donovani (SG-R) - Downregulation | 0.1 - 0.5 | 0.2 - 0.4 | 50-100 | [1][7] |
| L. donovani (SG-R) - 2-bp Insertion | ~1.0 | Not Reported | >100 | [4][6] |
| L. major (SG-R) - Overexpression | 1.5 - 2.0 | Not Reported | >50 | [5][8] |
Table 1: Comparison of AQP1 Expression, Sb(III) Accumulation, and IC50 in SG-Sensitive and -Resistant Leishmania Strains.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Quantification of AQP1 mRNA Expression by Real-Time PCR
This protocol is used to determine the relative expression levels of the AQP1 gene in different Leishmania strains.
-
RNA Extraction: Total RNA is extracted from log-phase promastigotes using a commercial RNA isolation kit (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: Quantitative PCR is performed using a SYBR Green-based master mix and primers specific for the Leishmania AQP1 gene. A housekeeping gene (e.g., GAPDH or α-tubulin) is used as an internal control for normalization.
-
Data Analysis: The relative expression of AQP1 is calculated using the 2-ΔΔCt method, comparing the expression in resistant isolates to that in sensitive isolates.
Trivalent Antimony (Sb(III)) Uptake Assay
This assay measures the rate of Sb(III) accumulation within the Leishmania parasites.
-
Parasite Preparation: Log-phase promastigotes are harvested, washed, and resuspended in a suitable buffer (e.g., PBS) at a density of 1 x 108 cells/mL.
-
Sb(III) Incubation: The parasites are incubated with a known concentration of Sb(III) (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Uptake Termination: The uptake is stopped by centrifugation at 4°C, and the cell pellet is washed multiple times with ice-cold buffer to remove extracellular Sb(III).
-
Quantification: The intracellular Sb(III) concentration is determined by atomic absorption spectrometry.
CRISPR-Cas9 Mediated Gene Editing of AQP1
This powerful technique allows for the precise modification of the AQP1 gene to validate its role in resistance.[1][4][9]
-
Guide RNA (gRNA) Design: gRNAs are designed to target the specific region of the AQP1 gene to be modified (e.g., to introduce a mutation or correct an existing one).
-
Cas9 and gRNA Delivery: The Cas9 nuclease and the specific gRNA are delivered into the Leishmania cells, typically via electroporation of expression plasmids.
-
Homology-Directed Repair (HDR): A donor DNA template containing the desired genetic modification and flanked by sequences homologous to the target site is co-transfected to facilitate HDR.
-
Selection and Verification: Transfected cells are selected using an appropriate marker, and clonal populations are screened by PCR and DNA sequencing to confirm the desired genetic modification.
Visualizing the Mechanisms of Resistance
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of this compound action and uptake by Leishmania.
Caption: The multifaceted role of AQP1 in conferring this compound resistance.
Caption: A streamlined workflow for investigating AQP1-mediated resistance.
Conclusion and Future Directions
The evidence overwhelmingly points to AQP1 as a critical determinant of this compound sensitivity in Leishmania. The multifaceted nature of AQP1-mediated resistance, encompassing changes in expression and protein function, underscores the parasite's adaptability. For researchers and drug development professionals, this necessitates a multi-pronged approach to combat resistance. Strategies could include the development of AQP1-independent drugs, the design of molecules that can restore the function of mutated AQP1, or the use of combination therapies that target both AQP1-dependent and -independent pathways. A thorough understanding of the molecular intricacies of AQP1's role in drug resistance is paramount to developing the next generation of effective treatments for Leishmaniasis.
References
- 1. Mutations in an Aquaglyceroporin as a Proven Marker of Antimony Clinical Resistance in the Parasite Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-Specific Antimonial Sensitivity in Leishmania Is Driven by Post-Transcriptional Regulation of AQP1 | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mutations in an Aquaglyceroporin as a Proven Marker of Antimony Clinical Resistance in the Parasite Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Leishmania Transcriptomes in Response to Antimonial Drugs: A Focus on Sodium Stibogluconate
A comparative transcriptomic analysis between Stibamine Glucoside and Sodium Stibogluconate in Leishmania is not currently possible due to a lack of available transcriptomic data for this compound. This guide therefore provides a comprehensive overview of the transcriptomic alterations induced by Sodium Stibogluconate in Leishmania and offers a high-level mechanistic comparison with the known effects of this compound.
This guide is intended for researchers, scientists, and drug development professionals working on anti-leishmanial drug discovery and mechanisms of resistance. We will delve into the transcriptomic landscape of Leishmania parasites under Sodium Stibogluconate pressure, summarizing key findings on differentially expressed genes and affected cellular pathways. Furthermore, we provide detailed experimental protocols for conducting such transcriptomic studies and visualize key processes using diagrams.
Introduction to Antimonial Drugs in Leishmaniasis Treatment
Pentavalent antimonials, including Sodium Stibogluconate (SSG) and this compound, have been the cornerstone of leishmaniasis treatment for decades. These drugs are administered as prodrugs and are thought to be reduced to their more toxic trivalent form (SbIII) within the host macrophages and/or the Leishmania parasite itself to exert their leishmanicidal activity. The precise mechanisms of action are not fully elucidated but are believed to involve the induction of oxidative stress and interference with key metabolic pathways in the parasite.
The emergence of drug resistance, particularly to SSG, has become a significant clinical challenge, necessitating a deeper understanding of how Leishmania adapts to and evades the effects of these compounds. Transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), have been instrumental in revealing the genetic and molecular adaptations that contribute to antimonial resistance.
Comparative Mechanistic Overview
While a direct transcriptomic comparison is not feasible, a summary of their proposed mechanisms provides a basis for understanding their potential differential impacts on the parasite.
Sodium Stibogluconate (SSG): The transcriptomic data for SSG reveals a complex response in Leishmania, particularly in resistant strains. This response is characterized by the upregulation of genes involved in stress responses, drug efflux, and metabolic adaptations. The parasite actively remodels its transcriptome to counteract the drug's effects.
This compound (Ureastibamine): Information on the molecular effects of this compound is limited. Older studies suggest that its mechanism may involve the impairment of macrophage membrane function, which could indirectly affect the intracellular amastigotes. It is plausible that, like SSG, it induces oxidative stress, but the specific transcriptomic adaptations of Leishmania to this compound remain uninvestigated.
Transcriptomic Response to Sodium Stibogluconate
Studies on antimony-resistant Leishmania amazonensis have identified a significant number of differentially expressed genes (DEGs) upon exposure to trivalent sodium stibogluconate (SbIII).
Quantitative Data Summary
A comparative transcriptomic analysis between antimony-resistant and sensitive L. amazonensis promastigotes identified 723 differentially expressed genes.[1] The majority of these genes were found to be upregulated in the resistant line, suggesting an active adaptation mechanism.
| Gene Category | Expression Change in Resistant Strain | Number of DEGs (Approx.) | Key Genes/Pathways Implicated |
| Stress Response | Upregulated | Not specified | Heat shock proteins (HSPs), tryparedoxin peroxidase |
| Metabolism | Upregulated | Not specified | Fatty acid metabolism, amino acid metabolism |
| Autophagy-related | Upregulated | Not specified | Autophagy-related genes (ATGs) |
| Drug Resistance Associated | Upregulated | Not specified | ABC transporters (e.g., MRPA), aquaglyceroporins (downregulated in some cases) |
| Ribosomal Proteins | Downregulated | 96 (in L. infantum) | Ribosomal protein S4, L27a, etc. |
Table 1: Summary of differentially expressed genes in antimony-resistant Leishmania treated with Sodium Stibogluconate.
Key Affected Pathways
The transcriptomic changes in response to SSG point to a multi-faceted defense strategy by the parasite.
-
Oxidative Stress Response: Upregulation of antioxidant genes is a key feature, enabling the parasite to neutralize the reactive oxygen species (ROS) generated by the drug.
-
Drug Efflux and Sequestration: Increased expression of ABC transporters is thought to facilitate the efflux of the drug from the parasite.
-
Metabolic Reprogramming: Alterations in fatty acid and amino acid metabolism may provide the parasite with the necessary energy and building blocks to cope with drug-induced stress.
-
Autophagy: The upregulation of autophagy-related genes suggests that this cellular process may be involved in either a survival mechanism or a form of programmed cell death in response to the drug.[1]
Experimental Protocols for Comparative Transcriptomics
The following provides a detailed methodology for a typical RNA-seq experiment to study the transcriptomic response of Leishmania to antimonial drugs.
Parasite Culture and Drug Treatment
-
Leishmania Culture: Promastigotes of the desired Leishmania species (e.g., L. amazonensis, L. infantum) are cultured in appropriate media (e.g., M199, Schneider's Drosophila Medium) supplemented with fetal bovine serum (FBS) at 25-28°C.
-
Drug Treatment: Logarithmic phase promastigotes are exposed to a predetermined concentration of Sodium Stibogluconate (or this compound) for a specified duration (e.g., 24, 48, or 72 hours). A control group without drug treatment is maintained in parallel.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the parasite pellets using a TRIzol-based method or a commercial RNA extraction kit.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
Quality Control: The integrity and quantity of the RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). High-quality RNA (RIN > 8) is used for library preparation.
RNA-seq Library Preparation and Sequencing
-
Poly(A) RNA Selection: Messenger RNA (mRNA) is enriched from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq).
Bioinformatics Analysis
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using tools like Trimmomatic.
-
Read Alignment: The cleaned reads are aligned to the Leishmania reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Statistical analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treated and control groups.
-
Functional Annotation and Pathway Analysis: Differentially expressed genes are subjected to functional annotation and pathway enrichment analysis using databases like Gene Ontology (GO) and KEGG to identify the biological processes and pathways that are significantly affected by the drug treatment.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the response to Sodium Stibogluconate.
Caption: A generalized workflow for a transcriptomics study of Leishmania treated with antimonial drugs.
Caption: A diagram illustrating the key cellular pathways activated in Leishmania in response to Sodium Stibogluconate-induced stress.
Conclusion and Future Directions
The transcriptomic response of Leishmania to Sodium Stibogluconate is a complex and multifactorial process involving the upregulation of stress response pathways, metabolic reprogramming, and drug efflux mechanisms. These adaptations collectively contribute to the parasite's ability to survive and develop resistance to this important class of drugs.
A significant knowledge gap exists regarding the transcriptomic effects of this compound. Future research employing RNA-seq to investigate the response of Leishmania to this compound is crucial. Such studies would not only provide a basis for a direct comparative analysis with Sodium Stibogluconate but also offer valuable insights into shared and distinct mechanisms of action and resistance, ultimately aiding in the development of more effective anti-leishmanial therapies.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Stibamine Glucoside
For researchers, scientists, and drug development professionals, ensuring laboratory safety and having robust operational plans are paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Stibamine Glucoside, a pentavalent organic antimonial compound. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Risk Assessment and Hazard Identification
Primary Hazards:
-
Toxicity: Antimony compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Chronic Effects: Prolonged or repeated exposure to antimony compounds can lead to systemic health issues.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the most critical line of defense against exposure to this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For tasks with a high risk of splashing, consider double-gloving. |
| Eye and Face Protection | Safety goggles or glasses: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashing. |
| Body Protection | Laboratory coat: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Respirator: Use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols. The type of respirator should be selected based on a formal risk assessment and may include an N95 filtering facepiece or a more protective air-purifying respirator with appropriate cartridges. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Experimental Workflow for Safe Handling:
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish control measures.
-
PPE: Don all required personal protective equipment as specified in the table above.
-
Workspace: All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of dust. Ensure the work area is clean and uncluttered.
-
-
Handling:
-
Weighing: Use a dedicated, clean spatula and weighing vessel. Perform weighing within the fume hood.
-
Solution Preparation: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools such as pipettes or cannulas for liquid transfers to minimize the risk of spills.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Segregate and dispose of all contaminated materials according to the disposal plan.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Logical Relationship for Emergency Response:
Caption: A logical flow diagram for responding to an emergency involving this compound.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste: Contains Antimony Compounds" and include the date of accumulation.
-
Containment:
-
Solid Waste: Collect in a designated, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a compatible, sealed, and leak-proof container. Avoid mixing with other incompatible waste streams.
-
-
Storage: Store hazardous waste in a designated satellite accumulation area away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
By implementing these essential safety and logistical procedures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
